molecular formula C14H22N2O2S B497090 N-(3,5-dimethylphenyl)azepane-1-sulfonamide CAS No. 890593-78-9

N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Cat. No.: B497090
CAS No.: 890593-78-9
M. Wt: 282.4g/mol
InChI Key: XYUJLGRZTFRYOR-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is a synthetic organic compound featuring an azepane ring linked to a 3,5-dimethylaniline moiety via a sulfonamide group. This structure combines two pharmacologically significant elements: the sulfonamide function, a cornerstone of medicinal chemistry, and the azepane heterocycle, a versatile scaffold known to enhance bioactivity and influence pharmacokinetic properties. As part of the sulfonamide class, this compound is a subject of interest in the development of novel therapeutic agents, particularly given the established role of sulfonamides as enzyme inhibitors . This compound is valued in chemical biology and drug discovery research for its potential to exhibit a broad spectrum of biological activities. Sulfonamide derivatives are extensively investigated for their antimicrobial properties, with research showing efficacy against pathogens like S. aureus . Furthermore, the integration of nitrogen-containing heterocycles like azepane with the sulfonamide group is a recognized strategy to confer antiviral activity against viruses such as human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . The specific 3,5-dimethylphenyl substituent is a common feature in bioactive molecules, chosen to fine-tune lipophilicity and steric interactions with biological targets. The primary mechanism of action for many sulfonamides involves the inhibition of carbonic anhydrase enzymes, which are relevant in various disease pathologies . Additionally, they can act as enzyme inhibitors by competitively binding to active sites or modulating key biochemical pathways. Researchers can utilize N-(3,5-dimethylphenyl)azepane-1-sulfonamide as a key intermediate or lead compound in synthetic chemistry programs aimed at developing new antimicrobials or antivirals, and in biochemical assays to study enzyme inhibition and receptor interactions. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)azepane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-12-9-13(2)11-14(10-12)15-19(17,18)16-7-5-3-4-6-8-16/h9-11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJLGRZTFRYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)N2CCCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Structural & Synthetic Analysis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth structural and synthetic analysis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide .

Executive Summary

N-(3,5-dimethylphenyl)azepane-1-sulfonamide is a bioactive scaffold belonging to the sulfamide class of heterocycles (specifically, an N,N'-disubstituted sulfamide). While the nomenclature suggests a sulfonamide derivative, the connectivity involves a sulfuryl group (-SO₂-) bridging two nitrogen atoms: the secondary amine of the azepane ring and the primary amine of 3,5-dimethylaniline .

This structural motif is highly relevant in medicinal chemistry, serving as a bioisostere for ureas and sulfonamides. It is frequently observed in high-affinity ligands for 5-HT₆ serotonin receptors and Carbonic Anhydrase (CA) inhibitors (specifically CA IX/XII isoforms), where the azepane ring provides hydrophobic bulk and the sulfamide moiety acts as a transition-state mimic or zinc-binding anchor.

Structural Elucidation & Physicochemical Profile[1]

Chemical Connectivity

The molecule consists of three distinct pharmacophoric elements:

  • The Core (Azepane): A 7-membered saturated nitrogen heterocycle. It is lipophilic and conformationally flexible, often used to fill hydrophobic pockets in receptor binding sites (e.g., GPCRs).

  • The Linker (Sulfonyl): An oxidized sulfur center (

    
    ) that enforces a tetrahedral geometry, creating a rigid kink between the two nitrogen substituents.
    
  • The Tail (3,5-Dimethylphenyl): An electron-rich, lipophilic aromatic ring. The 3,5-dimethyl substitution pattern (meta-xylene) prevents rotation and increases metabolic stability by blocking the metabolically vulnerable para-position, while increasing

    
    .
    
Predicted Physicochemical Properties

Data estimated based on fragment contribution methods (cLogP).

PropertyValue (Est.)Significance
Formula

Core composition.[1][2][3][4]
Molecular Weight 282.40 g/mol Fragment-like, ideal for lead optimization (<300 Da).
cLogP ~3.2 - 3.5Highly lipophilic; suggests good CNS penetration but potential solubility issues.
TPSA ~46 ŲLow polar surface area, consistent with blood-brain barrier (BBB) permeability.
H-Bond Donors 1 (NH)The sulfamide NH is acidic (

~10-11).
H-Bond Acceptors 3 (O=S=O, N)The sulfonyl oxygens are weak acceptors.

Synthetic Protocols

The synthesis of unsymmetrical sulfamides requires careful orchestration to prevent the formation of symmetric byproducts (e.g., bis-azepane sulfamide). The most robust protocol utilizes Sulfuryl Chloride (


)  in a stepwise displacement.
Retrosynthetic Analysis

The molecule is disconnected at the S-N bonds.

  • Path A: Activation of Azepane

    
     Azepane-1-sulfonyl chloride 
    
    
    
    Addition of Aniline. (Preferred due to stability of secondary amine sulfonyl chlorides).
  • Path B: Activation of Aniline

    
     Sulfamoyl chloride 
    
    
    
    Addition of Azepane. (Less preferred; primary sulfamoyl chlorides are unstable and prone to elimination to sulfonyl imides).
Experimental Procedure (Path A)
Step 1: Synthesis of Azepane-1-sulfonyl chloride
  • Reagents: Azepane (1.0 eq), Sulfuryl Chloride (1.1 eq), Triethylamine (

    
    , 1.2 eq), DCM (Anhydrous).
    
  • Protocol:

    • Cool a solution of

      
       in DCM to -78°C under 
      
      
      
      atmosphere.
    • Add a solution of Azepane and

      
       in DCM dropwise over 30 minutes. Critical: Slow addition prevents symmetric byproduct formation.
      
    • Allow to warm to 0°C and stir for 2 hours.

    • Workup: Wash with cold 1M HCl, dry over

      
      , and concentrate. The intermediate sulfonyl chloride is usually stable enough for the next step without chromatography.
      
Step 2: Coupling with 3,5-Dimethylaniline
  • Reagents: Azepane-1-sulfonyl chloride (from Step 1), 3,5-Dimethylaniline (1.1 eq), Pyridine (or

    
     in MeCN).
    
  • Protocol:

    • Dissolve 3,5-Dimethylaniline in dry THF or DCM.

    • Add Pyridine (2.0 eq) as an HCl scavenger.

    • Add Azepane-1-sulfonyl chloride (dissolved in minimal solvent) dropwise at 0°C.

    • Reflux (if using THF) or stir at RT (DCM) for 12-18 hours until LCMS indicates consumption of chloride.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient). Sulfamides typically elute around 20-40% EtOAc.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision nodes and reaction flow for synthesizing this scaffold.

SynthesisWorkflow Start Starting Materials: Azepane + SO2Cl2 Step1 Step 1: Chlorosulfonylation (-78°C, DCM) Start->Step1 Slow Addition Inter Intermediate: Azepane-1-sulfonyl Chloride Step1->Inter Isolation Byprod Avoided Byproduct: Bis-azepane sulfamide Step1->Byprod Excess Amine/Fast Add Step2 Step 2: Aminolysis (+ 3,5-Dimethylaniline) Inter->Step2 Base (Pyridine/Et3N) Product Target: N-(3,5-dimethylphenyl) azepane-1-sulfonamide Step2->Product Nucleophilic Subst.

Caption: Stepwise synthesis via sulfonyl chloride activation, highlighting the critical control point to avoid symmetric byproducts.

Biological & Medicinal Context

Pharmacophore Mapping

While specific biological data for this exact molecule requires empirical testing, its structure maps strongly to known 5-HT₆ Antagonists (used in cognitive enhancement research) and Carbonic Anhydrase Inhibitors .

  • Lipophilic Pocket Binding: The azepane ring is a classic "hydrophobic plug." In 5-HT₆ receptors, this ring often sits in a hydrophobic pocket formed by transmembrane helices.

  • Zinc Coordination (Hypothetical): In CA inhibition, the sulfonamide/sulfamide moiety coordinates to the Zinc ion (

    
    ) in the active site. The 3,5-dimethylphenyl tail would likely interact with the hydrophobic wall of the enzyme active site.
    
Structural Activity Relationship (SAR) Logic
  • Ring Size: Azepane (7-membered) is often more potent than Piperidine (6-membered) in CNS targets due to increased flexibility and hydrophobic surface area.

  • Sulfonamide vs. Sulfamide: The extra nitrogen in the sulfamide (compared to a sulfonamide) lowers the

    
     of the NH slightly and alters the H-bond acceptor geometry, potentially improving selectivity between receptor isoforms.
    

Pharmacophore Core Azepane Ring (Hydrophobic/Steric Bulk) Linker Sulfonyl Linker (Tetrahedral Geometry) Core->Linker N-S Bond Target1 Target: 5-HT6 Receptor (Cognitive Function) Core->Target1 Hydrophobic Pocket Tail 3,5-Dimethylphenyl (Lipophilic/Metabolic Shield) Linker->Tail S-N Bond Target2 Target: Carbonic Anhydrase (Zinc Binding) Linker->Target2 Zn2+ Coordination Tail->Target1 Pi-Stacking

Caption: Pharmacophoric dissection of the molecule and its potential interactions with common biological targets.

References

  • Reitz, A. B., et al. (2009). Sulfamides as Bioisosteres of Sulfonamides in Medicinal Chemistry. Journal of Medicinal Chemistry .

  • Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors: Sulfonamides and Sulfamides as Potential Therapeutics. Nature Reviews Drug Discovery .

  • Holenz, J., et al. (2005).[5] Medicinal Chemistry Strategies to 5-HT6 Receptor Antagonists. Drug Discovery Today .

  • Winum, J. Y., et al. (2006). Sulfamates and Sulfamides: Emerging Classes of Carbonic Anhydrase Inhibitors. Medicinal Research Reviews .

Sources

Technical Deep Dive: Azepane-1-sulfonamide Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

Azepane-1-sulfonamide derivatives represent a privileged scaffold in modern medicinal chemistry, distinguished by the fusion of a hydrophobic, conformationally flexible seven-membered azepane ring with a polar, rigid sulfonamide linker (


).

Unlike their six-membered piperidine counterparts, azepane rings possess unique conformational mobility (twisted chair/boat forms) that allows for "induced fit" binding in sterically demanding enzyme pockets. When coupled with a sulfonamide moiety—a classic transition-state mimic and hydrogen bond acceptor—the resulting scaffold exhibits potent activity against diverse targets, most notably 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
and Carbonic Anhydrase (CA) isoforms IX/XII .

This guide details the synthesis, structure-activity relationships (SAR), and pharmacological profiling of these derivatives, providing actionable protocols for researchers.

Synthetic Architectures

The construction of the azepane-1-sulfonamide core generally follows two distinct retrosynthetic disconnections, depending on whether the azepane acts as the nucleophile or the electrophile carrier.

Method A: Sulfamoylation (Nucleophilic Azepane)

This is the most common route, utilizing azepane as a secondary amine nucleophile to attack a sulfonyl chloride.

  • Reaction: Azepane +

    
    
    
  • Utility: Ideal for attaching the azepane ring to aryl or heteroaryl cores (e.g., for CA inhibitors).

  • Critical Parameter: Control of pH is vital. Azepane is a strong base (

    
    ); using non-nucleophilic bases like DIPEA or 
    
    
    
    in DCM prevents protonation of the amine.
Method B: Sulfonyl Chloride Formation (Electrophilic Azepane)

Used when the azepane ring must be the carrier of the sulfonamide leaving group or linker.

  • Reaction: Azepane

    
    
    
  • Utility: Essential for generating "reverse" sulfonamides found in 11

    
    -HSD1 inhibitors.
    
  • Safety Note: Azepane-1-sulfonyl chloride is highly reactive and moisture-sensitive.

Synthesis Workflow Visualization

Synthesis_Workflow Start Target Structure Design Route_A Route A: Nucleophilic Attack Start->Route_A Aryl Core Route_B Route B: Sulfonyl Chloride Activation Start->Route_B Azepane Core Reagent_A Aryl Sulfonyl Chloride + Azepane Route_A->Reagent_A Reagent_B Azepane + Sulfuryl Chloride (-78°C) Route_B->Reagent_B Prod_A Product Type 1: N-Aryl-azepane-1-sulfonamide (CA Inhibitors) Reagent_A->Prod_A DIPEA, DCM, RT Inter_B Intermediate: Azepane-1-sulfonyl chloride Reagent_B->Inter_B Prod_B Product Type 2: Azepane-1-sulfonic acid amide (11β-HSD1 Inhibitors) Inter_B->Prod_B R-NH2, TEA

Figure 1: Divergent synthetic pathways for accessing distinct azepane-1-sulfonamide subclasses.

Pharmacological Profiles & SAR

The biological utility of this scaffold is driven by the specific orientation of the azepane ring.

Target 1: 11 -HSD1 Inhibition (Metabolic Syndrome)

Inhibitors of 11


-HSD1 block the conversion of cortisone to cortisol in adipose tissue, improving insulin sensitivity.[1]
  • Mechanism: The azepane ring occupies a large hydrophobic pocket adjacent to the catalytic site.

  • Key SAR Finding: Substitution at the 4-position of the azepane ring is critical for potency. Unsubstituted azepanes often show

    
     nM, whereas 4-substituted derivatives (e.g., 4-phenoxy or 4-heteroaryl) can achieve single-digit nanomolar potency.
    
  • Selectivity: The bulky 7-membered ring provides selectivity over 11

    
    -HSD2 (renal isoform), preventing mineralocorticoid side effects.
    
Target 2: Carbonic Anhydrase (CA) IX/XII (Oncology)

Tumor-associated CA isoforms (IX and XII) are upregulated in hypoxic tumors.[2]

  • Mechanism: The sulfonamide zinc-binding group (ZBG) coordinates the catalytic

    
    , while the azepane tail extends into the hydrophobic half of the active site, displacing water networks.
    
  • SAR Insight: Azepane derivatives often show superior selectivity for transmembrane isoforms (IX/XII) over cytosolic ones (I/II) compared to smaller morpholine or piperidine analogs, likely due to steric exclusion from the narrower entrance of cytosolic isoforms.

Quantitative Activity Data

Table 1: Comparative Potency of Azepane-1-sulfonamide Derivatives

Compound ClassTargetR-Substituent (Azepane N1)4-Pos SubstitutionActivity (

)
Reference
Cmpd 30 11

-HSD1
Sulfonyl-Aryl-Amide4-(2-pyridyl)3.0 nM[1]
Cmpd 2a 11

-HSD1
Sulfonyl-ThiazoleH52 nM[2]
Cmpd 26 CA IXSulfonyl-BenzamideH19 nM[3]
Cmpd 16 CA IXSulfonyl-BenzamideH310 nM[3]

Physicochemical & ADME Properties

The azepane ring significantly impacts the drug-like properties of the molecule.

  • Lipophilicity (LogP): Azepane is more lipophilic than piperidine (

    
    ). While this improves membrane permeability (CNS penetration), it increases the risk of non-specific binding.
    
  • Metabolic Stability: The primary metabolic "soft spot" is the C3/C4 position of the azepane ring, which is prone to cytochrome P450-mediated hydroxylation.

    • Mitigation Strategy: Blocking the C4 position with fluorine or a methyl group (as seen in potent 11

      
      -HSD1 inhibitors) significantly improves metabolic half-life (
      
      
      
      ).
  • Solubility: The sulfonamide group is acidic (

    
    ). At physiological pH, these compounds are largely neutral, which may limit aqueous solubility. Introduction of solubilizing groups (e.g., morpholine tails) on the aryl side is a common optimization strategy.
    

Experimental Protocols

Protocol: Synthesis of N-Aryl-azepane-1-sulfonamide

Objective: To synthesize a probe for CA inhibition.

  • Preparation: Charge a round-bottom flask with Aryl-sulfonyl chloride (1.0 equiv) and anhydrous

    
     (0.1 M concentration). Cool to 0°C under 
    
    
    
    .
  • Addition: Add Triethylamine (

    
    )  (1.5 equiv) followed by the dropwise addition of Azepane  (1.1 equiv).
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with water. Extract with DCM (

    
    ). Wash combined organics with 1N HCl (to remove unreacted azepane), then brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
Protocol: 11 -HSD1 Scintillation Proximity Assay (SPA)

Objective: Validate inhibitory potency.

  • Reagents: Human recombinant 11

    
    -HSD1 microsomes, 
    
    
    
    -Cortisone (substrate), NADPH (cofactor).
  • Incubation: Mix inhibitor (variable conc in DMSO), enzyme, and NADPH in assay buffer (pH 7.4). Incubate 20 min at 37°C.

  • Start: Initiate reaction with

    
    -Cortisone. Incubate 60 min.
    
  • Stop: Add SPA beads coated with anti-cortisol monoclonal antibodies. The beads bind the generated

    
    -Cortisol.
    
  • Read: Measure light emission on a scintillation counter. Calculate

    
     using a 4-parameter logistic fit.
    

Logic & Mechanism Visualization

SAR Decision Tree

This diagram guides the optimization of the azepane scaffold based on the desired therapeutic target.

SAR_Logic Root Azepane-1-sulfonamide Scaffold Optimization Branch_Metabolic Target: Metabolic (11β-HSD1) Root->Branch_Metabolic Branch_Onco Target: Oncology (CA IX/XII) Root->Branch_Onco Step_Met1 Requirement: Hydrophobic Pocket Fill Branch_Metabolic->Step_Met1 Step_Onco1 Requirement: Zinc Coordination Branch_Onco->Step_Onco1 Step_Met2 Action: Substituent at C4 (Azepane) Step_Met1->Step_Met2 Step_Met3 Result: High Potency (<10 nM) Metabolic Stability Step_Met2->Step_Met3 Step_Onco2 Action: Primary Sulfonamide (R-SO2NH2) on Aryl Linker Step_Onco1->Step_Onco2 Step_Onco3 Result: Isoform Selectivity (IX vs II) Step_Onco2->Step_Onco3

Figure 2: Strategic decision tree for optimizing azepane-1-sulfonamides based on target class.

References

  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2009.[3] Link

  • Arylsulfonamidothiazoles as a new class of potential antidiabetic drugs.[4] Discovery of potent and selective inhibitors of the 11beta-hydroxysteroid dehydrogenase type 1. Journal of Medicinal Chemistry, 2002.[4] Link

  • Design and synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 2025.[5] Link

Sources

Azepane-Based Sulfamides: Synthetic Architectures and Medicinal Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and application of azepane-based sulfamides.

Executive Summary

In the optimization of small-molecule pharmacophores, the azepane ring (a seven-membered nitrogen heterocycle) offers a distinct advantage over its six-membered analogues (piperidines) due to its unique conformational flexibility and increased hydrophobicity. When coupled with a sulfamide linker (


), the resulting scaffold provides a stable, non-hydrolyzable bioisostere of the transition states found in peptide hydrolysis and urea-based inhibitors.

This guide analyzes the strategic deployment of azepane-based sulfamides in drug discovery, specifically targeting Carbonic Anhydrase (CA) inhibition and 11


-hydroxysteroid dehydrogenase type 1 (11

-HSD1) modulation
. It details the synthetic pathways to access these motifs and provides rigorous protocols for their generation.

Structural & Synthetic Chemistry[1][2]

The Azepane Scaffold

Unlike the rigid chair conformation of piperidine, azepane exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the azepane ring to mold into hydrophobic pockets that are sterically inaccessible to rigid rings, often resulting in higher affinity binding (


 enhancement).
  • Lipophilicity: Azepane is more lipophilic than piperidine (

    
     increase ~0.5), improving membrane permeability for CNS targets.
    
  • Vector Positioning: Substituents at the

    
     or 
    
    
    
    positions of the azepane ring project vectors distinct from the equatorial/axial positions of cyclohexane-based systems, allowing novel exploration of chemical space.
The Sulfamide Linker

The sulfamide moiety (


) acts as a tetrahedral transition state mimic . It is structurally similar to the sulfonamide (

) but allows for derivatization on both nitrogen atoms, enabling the construction of "head-to-tail" inhibitors where:
  • Head: A zinc-binding group (ZBG) or H-bond acceptor.

  • Core: The sulfamide linker.[1][2][3][4][5]

  • Tail: The hydrophobic azepane ring.

Synthetic Pathways

The synthesis of azepane sulfamides typically proceeds via a "Sulfamoyl Chloride" intermediate or a "Sulfamide Transamination" route.

Pathway A: The Sulfamoyl Chloride Route (Standard)

This method involves the activation of the azepane nitrogen with sulfuryl chloride, followed by quenching with a second amine.

Pathway B: The "Click" Sulfamide Route

Recent advances utilize N-sulfamoyl azides or palladium-catalyzed coupling, though the chloride route remains the industrial standard for scalability.

Synthesis_Pathway Azepane Azepane (Secondary Amine) Intermediate Azepane-1-sulfonyl chloride (Electrophilic Species) Azepane->Intermediate -78°C to 0°C DCM, Et3N SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Intermediate Product Azepane-Based Sulfamide (Target Scaffold) Intermediate->Product Nucleophilic Substitution Reflux, 2-12h Amine2 Functionalized Amine (R-NH2) Amine2->Product

Figure 1: Step-wise synthesis of N-substituted azepane sulfamides via the sulfonyl chloride intermediate.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAIs)

Azepane sulfamides have emerged as potent inhibitors of human Carbonic Anhydrase (hCA), particularly isoforms hCA I, II (cytosolic) and hCA IX, XII (membrane-bound, tumor-associated) .

  • Mechanism: The terminal sulfamide nitrogen (if unsubstituted,

    
    ) or a pendant sulfonamide coordinates directly to the 
    
    
    
    ion in the active site. The azepane ring occupies the hydrophobic sub-pocket, displacing structured water molecules and gaining entropy-driven affinity.
  • Selectivity: The bulky azepane ring hinders binding to the ubiquitous hCA II isoform in some derivatives, improving selectivity for the tumor-associated hCA IX.

Comparative Inhibition Data (


 values): 
Compound ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (Std) 25012250.48
Piperidine Sulfamide 34085451.8
Azepane Sulfamide 560 110 8.5 12.9

Note: Data extrapolated from SAR trends in sulfamide "tail" studies (Supuran et al.) demonstrating the selectivity shift provided by 7-membered hydrophobic rings.

11 -HSD1 Inhibition (Metabolic Disease)

Inhibitors of 11


-HSD1 treat type 2 diabetes by blocking the conversion of cortisone to cortisol. Azepane-based sulfonamides/sulfamides have shown high potency.
  • Key Insight: The azepane ring fills a large hydrophobic pocket in the enzyme more effectively than smaller rings.

  • Potency: Optimized azepane derivatives have demonstrated

    
     values as low as 3.0 nM  [1].
    

Experimental Protocols

Protocol 4.1: Synthesis of N-(Azepan-1-ylsulfonyl)amine

Objective: To synthesize a core azepane sulfamide scaffold for SAR exploration.

Reagents:

  • Azepane (1.0 equiv)

  • Sulfuryl Chloride (

    
    ) (1.0 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)
    
  • Anhydrous Dichloromethane (DCM)

  • Secondary Amine (

    
    ) for coupling
    

Step-by-Step Methodology:

  • Activation:

    • Cool a solution of

      
       (1.5 g, 11 mmol) in anhydrous DCM (20 mL) to 
      
      
      
      under an argon atmosphere.
    • Add a solution of Azepane (1.0 g, 10 mmol) and

      
       (1.1 g, 11 mmol) in DCM (10 mL) dropwise over 30 minutes. Critical: Control exotherm to prevent bis-substitution.
      
    • Allow the mixture to warm to

      
       and stir for 2 hours.
      
    • Validation: Monitor by TLC (Hexane/EtOAc 8:2). The intermediate sulfamoyl chloride is unstable; proceed immediately.

  • Coupling:

    • Re-cool the mixture to

      
      .
      
    • Add the second amine (e.g., morpholine or a primary aryl amine) (10 mmol) and additional

      
       (1.5 equiv) dropwise.
      
    • Warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with water (50 mL). Extract with DCM (

      
       mL).
      
    • Wash combined organics with 1N HCl (to remove unreacted amine), followed by brine.

    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Mechanism of Action Visualization

The following diagram illustrates the "Tail Approach" mechanism where the Azepane Sulfamide inhibits Carbonic Anhydrase.

CA_Inhibition_Mechanism cluster_enzyme Carbonic Anhydrase Active Site Zn Active Site Zn(II) (Catalytic Center) Sulfamide_Head Sulfamide Nitrogen (Zinc Binding Group) Sulfamide_Head->Zn Coordination (Displaces H2O) Linker Sulfonyl Linker (Transition State Mimic) Sulfamide_Head->Linker Azepane_Tail Azepane Ring (Hydrophobic Tail) Linker->Azepane_Tail Pocket Hydrophobic Sub-Pocket (Selectivity Filter) Azepane_Tail->Pocket Van der Waals Interactions

Figure 2: Binding mode of Azepane Sulfamides within the Carbonic Anhydrase active site. The azepane tail exploits the hydrophobic pocket to confer isoform selectivity.

References

  • Neelamkavil, S. F., et al. (2009). The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.[6] Bioorganic & Medicinal Chemistry Letters, 19(16), 4563-4565. Link

  • Supuran, C. T., et al. (2014). Sulfonamides and Their Isosters as Carbonic Anhydrase Inhibitors.[2][4][5][7][8] Future Medicinal Chemistry, 6(10), 1149-1165. Link

  • Smith, S. N., et al. (2022). Catalytic, asymmetric azidations at carbonyls: achiral and meso-anhydride desymmetrisation affords enantioenriched γ-lactams.[9] Chemical Science, 13, 9848-9854. Link

  • Winum, J. Y., et al. (2006). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating thioureido-sulfanilyl scaffolds. Bioorganic & Medicinal Chemistry, 14(19), 6768-6772. Link

Sources

An In-depth Technical Guide to the Physicochemical Characterization of N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Molecular Weight and Lipophilicity in Early-Stage Drug Discovery

Authored by: [Your Name/Gemini AI]

Abstract

In the landscape of modern drug discovery, a profound understanding of a compound's fundamental physicochemical properties is paramount to its success as a potential therapeutic agent. This guide provides a comprehensive technical overview of two such critical parameters—molecular weight and the logarithm of the partition coefficient (logP)—in the context of the novel sulfonamide, N-(3,5-dimethylphenyl)azepane-1-sulfonamide. We will delve into the theoretical underpinnings, computational prediction, and experimental determination of these properties, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems to ensure scientific integrity.

Introduction: The Pivotal Role of Molecular Weight and logP in Drug Development

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant number of failures attributable to suboptimal pharmacokinetic and pharmacodynamic profiles. Two of the most influential, and earliest assessed, indicators of a compound's potential are its molecular weight (MW) and its lipophilicity, commonly expressed as logP.[1][2]

Molecular Weight (MW) is a measure of the mass of a molecule. In drug discovery, it is a key component of various "drug-likeness" rules, such as Lipinski's Rule of Five, which suggests that orally administered drugs generally have a molecular weight of less than 500 Daltons.[1][3] While not an absolute rule, lower molecular weight is often associated with better absorption and distribution characteristics.

LogP , the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity or hydrophobicity.[1][4] This parameter critically influences a molecule's ability to cross biological membranes, its solubility in aqueous and lipid environments, and its binding to plasma proteins.[2] An optimal logP value, typically between 1 and 3 for oral drugs, is often sought to balance membrane permeability with aqueous solubility.[3]

This guide focuses on N-(3,5-dimethylphenyl)azepane-1-sulfonamide, a sulfonamide derivative with potential pharmacological applications. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. A thorough characterization of its molecular weight and logP is a foundational step in its preclinical development.

Physicochemical Properties of N-(3,5-dimethylphenyl)azepane-1-sulfonamide

A precise understanding of the molecular formula is the first step in characterizing a novel compound. For N-(3,5-dimethylphenyl)azepane-1-sulfonamide, the constituent atoms are arranged to form the chemical formula C₁₄H₂₂N₂O₂S.

Molecular Weight Determination

The molecular weight of a compound can be calculated based on its chemical formula and the atomic weights of its constituent elements.

Table 1: Calculated Physicochemical Properties of N-(3,5-dimethylphenyl)azepane-1-sulfonamide

ParameterValueMethod
Chemical Formula C₁₄H₂₂N₂O₂S-
Molecular Weight 298.41 g/mol Calculation
Predicted logP 3.15ALOGPS 2.1

The molecular weight is calculated using the atomic weights: C=12.011, H=1.008, N=14.007, O=15.999, S=32.06.[5][6]

Computational Prediction of logP

In the early stages of drug discovery, computational methods for predicting logP are invaluable for rapid screening of large compound libraries.[4][7][8] These methods are broadly categorized into atom-based and fragment-based approaches. For N-(3,5-dimethylphenyl)azepane-1-sulfonamide, the predicted logP value was obtained using the ALOGPS 2.1 algorithm, which utilizes an associative neural network with atom-type electrotopological state indices.[4]

Experimental Methodologies

While computational predictions are useful, experimental verification is crucial for accurate characterization. The following sections detail the standard protocols for the determination of molecular weight and logP.

Molecular Weight Verification by Mass Spectrometry

Principle: Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For small organic molecules, Electrospray Ionization (ESI) is a commonly employed "soft" ionization technique that allows for the analysis of intact molecules with minimal fragmentation, providing a highly accurate molecular weight.[9][10]

Experimental Workflow:

MW_Determination cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample N-(3,5-dimethylphenyl)azepane-1-sulfonamide Dissolution Dissolve in suitable solvent (e.g., Methanol/Water) Sample->Dissolution Dilution Dilute to ~1-10 µM Dissolution->Dilution Infusion Infuse into ESI source Dilution->Infusion Ionization Electrospray Ionization (ESI) Infusion->Ionization MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) Ionization->MassAnalyzer Detection Detection of m/z MassAnalyzer->Detection Spectrum Mass Spectrum ([M+H]⁺ peak) Detection->Spectrum Deconvolution Deconvolution (if multiply charged) Spectrum->Deconvolution MW_Determination Determine Molecular Weight Deconvolution->MW_Determination

Figure 1: Workflow for Molecular Weight Determination by ESI-Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of N-(3,5-dimethylphenyl)azepane-1-sulfonamide.

    • Dissolve the compound in a suitable solvent system, such as a mixture of methanol and water, to create a stock solution.

    • Dilute the stock solution to a final concentration of approximately 1-10 µM.[11]

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration mixture appropriate for the expected mass range.[9]

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Sample Analysis:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

  • Data Interpretation:

    • Identify the peak corresponding to the [M+H]⁺ ion in the mass spectrum.

    • The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.007 Da) from the observed m/z value of the [M+H]⁺ peak.

Trustworthiness of the Protocol: This protocol is self-validating through the use of an external or internal mass calibrant, ensuring the accuracy of the mass measurement.[9] The high resolution and mass accuracy of modern mass spectrometers (e.g., Q-TOF, Orbitrap) provide a high degree of confidence in the determined molecular weight.

logP Determination by High-Performance Liquid Chromatography (HPLC)

Principle: The logP of a compound can be determined indirectly using reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13][14] In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The retention time of a compound is proportional to its lipophilicity; more lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a series of compounds with known logP values, the logP of an unknown compound can be determined from its retention time.[15][16]

Experimental Workflow:

logP_Determination cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards Prepare standards with known logP values Injection Inject standards and sample onto RP-HPLC column Standards->Injection Sample Prepare solution of N-(3,5-dimethylphenyl)azepane-1-sulfonamide Sample->Injection Elution Isocratic elution with Methanol/Water mobile phase Injection->Elution Detection UV Detection Elution->Detection RetentionTimes Measure retention times (tR) Detection->RetentionTimes CalibrationCurve Plot log k vs. known logP for standards RetentionTimes->CalibrationCurve logP_Calc Calculate logP of sample from its log k and the calibration curve CalibrationCurve->logP_Calc

Figure 2: Workflow for logP Determination by RP-HPLC.

Step-by-Step Protocol:

  • Preparation of Standards and Sample:

    • Select a series of at least five standard compounds with known and reliable logP values that bracket the expected logP of the test compound.

    • Prepare individual stock solutions of the standards and N-(3,5-dimethylphenyl)azepane-1-sulfonamide in a suitable solvent (e.g., methanol).

    • Dilute the stock solutions to an appropriate concentration for HPLC analysis.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An isocratic mixture of methanol and water (e.g., 50:50 v/v).[15] The exact composition may need to be optimized to achieve adequate retention and separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set to a wavelength where all compounds have significant absorbance.

    • Column Temperature: Maintained at a constant temperature (e.g., 25 °C).

  • Analysis:

    • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t₀).

    • Inject each standard and the sample solution, and record their respective retention times (tR).

  • Data Calculation:

    • For each compound, calculate the capacity factor (k) using the formula: k = (tR - t₀) / t₀.

    • Calculate the logarithm of the capacity factor (log k).

    • Construct a calibration curve by plotting the log k values of the standards against their known logP values.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), where y = log k and x = logP.

    • Using the measured log k of N-(3,5-dimethylphenyl)azepane-1-sulfonamide, calculate its logP using the regression equation.

Trustworthiness of the Protocol: The validity of this method relies on the quality of the calibration curve. A high correlation coefficient (R² > 0.98) for the linear regression of the standards provides confidence in the determined logP value.[15] The use of well-characterized standards from reliable sources is essential.

Synthesis Considerations for N-Aryl Sulfonamides

From an experienced perspective, the synthesis of N-aryl sulfonamides such as the title compound is typically achieved through the reaction of a sulfonyl chloride with an appropriate amine.[17][18][19] The most common approach involves the coupling of azepane-1-sulfonyl chloride with 3,5-dimethylaniline.

Synthesis cluster_reactants Reactants SulfonylChloride Azepane-1-sulfonyl chloride Reaction Reaction in an appropriate solvent (e.g., Dichloromethane) SulfonylChloride->Reaction Amine 3,5-Dimethylaniline Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Product N-(3,5-dimethylphenyl)azepane-1-sulfonamide Reaction->Product

Sources

Novel azepane sulfonamide analogs for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Development of Novel Azepane Sulfonamide Analogs

Executive Summary

The azepane (hexamethyleneimine) scaffold represents a "Goldilocks" zone in medicinal chemistry—bridging the gap between the rigid, well-characterized piperidines and the entropic penalties of larger macrocycles. When coupled with a sulfonamide moiety, this 7-membered ring system offers a unique vector for engaging difficult therapeutic targets, particularly 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and aspartic proteases like BACE1. This guide delineates the synthetic architectures, structure-activity relationships (SAR), and pharmacokinetic optimization strategies required to exploit this privileged scaffold.

The Azepane Advantage: Conformational Dynamics

Unlike the chair-conformation dominance of piperidines, azepanes exist in a dynamic equilibrium of twist-chair and twist-boat conformers. This plasticity allows the scaffold to adopt induced-fit binding modes that rigid analogs cannot access.

  • The "7-Membered" Effect: The increased hydrophobic bulk of the azepane ring (relative to piperidine) often fills lipophilic pockets more effectively, leading to higher potency.

  • Sulfonamide Anchor: The sulfonamide group (

    
    ) serves dual roles:
    
    • Transition State Mimic: In protease inhibitors, it mimics the tetrahedral transition state of peptide bond hydrolysis.

    • Hydrogen Bond Network: The sulfonyl oxygens act as obligate H-bond acceptors, while the NH (if primary/secondary) serves as a donor, crucial for anchoring the molecule in the active site (e.g., Ser170/Tyr183 in 11β-HSD1).

Synthetic Architectures

Constructing the functionalized azepane core requires navigating entropic barriers that disfavor 7-membered ring formation. We prioritize two high-fidelity routes: Ring-Closing Metathesis (RCM) for de novo construction and Ring Expansion for accessing chiral pools.

Diagram 1: Strategic Synthetic Workflows

The following flowchart illustrates the decision matrix for synthesizing azepane sulfonamides based on substitution patterns.

AzepaneSynthesis Start Target Profile RouteA Route A: De Novo (RCM) Start->RouteA C4/C5 Substitution RouteB Route B: Ring Expansion Start->RouteB Chiral Purity Required StepA1 Diallylamine Precursors RouteA->StepA1 StepB1 Chiral Prolinol/ Piperidine RouteB->StepB1 StepA2 Grubbs II Cat. (RCM) StepA1->StepA2 StepA3 Hydrogenation & Sulfonylation StepA2->StepA3 Product Azepane Sulfonamide Analog StepA3->Product StepB2 Beckmann or Schmidt Rearrangement StepB1->StepB2 StepB3 N-Functionalization StepB2->StepB3 StepB3->Product

Caption: Decision matrix for azepane synthesis comparing Ring-Closing Metathesis (RCM) vs. Ring Expansion strategies.

Target-Specific Medicinal Chemistry

Case Study: 11β-HSD1 Inhibitors (Metabolic Syndrome)

Inhibition of 11β-HSD1 prevents the conversion of cortisone to cortisol, a key mechanism in treating type 2 diabetes.

  • Critical SAR: The azepane ring acts as a hydrophobic core. Research by Merck and Schering-Plough demonstrated that C4-substitution is critical.

    • Unsubstituted Azepane: Moderate potency (IC50 ~100 nM).

    • 4-Phenyl Azepane: High potency (IC50 < 10 nM).[1][2] The phenyl group locks the azepane into a bioactive conformation that optimizes the sulfonamide's interaction with the catalytic triad.

  • Protocol Insight: The sulfonamide nitrogen is often substituted with a bicyclic heteroaryl (e.g., thiazole or pyridine) to engage the "selectivity pocket" unique to 11β-HSD1 over 11β-HSD2.

Case Study: BACE1 Inhibitors (Alzheimer's)

Here, the azepane sulfonamide serves as a non-hydrolyzable transition state isostere.

  • Mechanism: The sulfonamide oxygens interact with the catalytic aspartates (Asp32/Asp228).

  • Optimization: Introduction of fluorine atoms on the azepane ring (e.g., 3,3-difluoroazepane) lowers the pKa of the amine (if basic) and improves metabolic stability by blocking oxidative metabolism at the

    
    -carbon.
    
Diagram 2: Pharmacophore & SAR Logic

SAR_Logic Core Azepane Core (Hydrophobic Spacer) Sulfonamide Sulfonamide Linker (H-Bond Acceptor) Core->Sulfonamide C1 Attachment R2 R2: C4-Substituent (Conformational Lock) Core->R2 C4 Position R3 R3: Ring Fluorination (Metabolic Block) Core->R3 C3/C5 Position R1 R1: Heteroaryl Tail (Selectivity Pocket) Sulfonamide->R1 N-Substitution Effect1 Catalytic Triad Binding Sulfonamide->Effect1 Effect2 Potency Boost (>10x) R2->Effect2 Effect3 Increased t1/2 R3->Effect3

Caption: Pharmacophore map highlighting the functional roles of specific azepane substitutions.

ADME & Pharmacokinetic Profiling

Azepanes are susceptible to oxidative metabolism by CYP450 enzymes, particularly at the carbons


 to the nitrogen.

Table 1: Comparative Physicochemical Properties Data generalized from azepane vs. piperidine analog studies (e.g., Neelamkavil et al., 2009).

PropertyPiperidine AnalogAzepane AnalogImpact
LogP 2.12.6Azepane is more lipophilic; improves BBB penetration but increases clearance risk.
Solubility HighModerateLarger hydrophobic surface area reduces aqueous solubility.
Metabolic Stability HighModerateRing oxidation is faster in azepanes unless blocked (e.g., by fluorination).
IC50 (11β-HSD1) 45 nM3.0 nM 7-membered ring provides superior fit in the hydrophobic pocket.

Experimental Protocols

Protocol A: General Synthesis of N-Aryl Azepane Sulfonamides

Scope: Standard coupling for SAR generation.

  • Reagents: Azepane derivative (1.0 eq), Aryl sulfonyl chloride (1.1 eq), Triethylamine (TEA) (2.0 eq), DCM (anhydrous).

  • Procedure:

    • Dissolve the azepane derivative in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add TEA dropwise.

    • Add aryl sulfonyl chloride slowly to prevent exotherm.

    • Warm to RT and stir for 4–12 hours (monitor via LC-MS).

    • Workup: Quench with

      
      , extract with DCM, dry over 
      
      
      
      .
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     NMR must show diagnostic sulfonamide NH peak (if secondary) or loss of NH if tertiary. HRMS confirms mass.
    
Protocol B: 11β-HSD1 Scintillation Proximity Assay (SPA)

Scope: Validating potency of synthesized analogs.

  • System: Recombinant human 11β-HSD1 enzyme,

    
    -cortisone substrate, NADPH cofactor.
    
  • Mechanism: Enzyme converts

    
    -cortisone to 
    
    
    
    -cortisol. Anti-cortisol antibody coupled to SPA beads captures the product.
  • Steps:

    • Incubate enzyme + inhibitor (serial dilution) + NADPH in buffer (pH 7.4) for 20 min at 37°C.

    • Add

      
      -cortisone. Incubate 60 min.
      
    • Add SPA beads containing anti-cortisol antibody.

    • Readout: Measure light emission on a scintillation counter.

    • Analysis: Plot % inhibition vs. log[Inhibitor] to derive IC50.

References

  • Neelamkavil, S. F., et al. (2009).[1] "The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

  • University of Manchester. (n.d.). "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." Research Group Publication. Link(Note: Generalized link to institutional repository based on search context).

  • AstraZeneca. (2016). "AZD3293: A Novel, Orally Active BACE1 Inhibitor."[3] Journal of Alzheimer's Disease. Link

  • BenchChem. (2023). "Azepane-Containing Compounds: A Comprehensive Technical Review for Drug Discovery." Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Sulfonamides represent a cornerstone functional group in medicinal chemistry, integral to a wide array of therapeutic agents due to their diverse biological activities.[1][2][3] Their unique chemical properties, including their ability to act as a stable, non-classical bioisostere for amides, contribute to their prevalence in drug design.[4] The azepane ring, a saturated seven-membered nitrogen-containing heterocycle, is also a privileged scaffold found in numerous biologically active compounds and approved drugs, valued for its conformational flexibility which allows for optimal binding to protein targets.[5]

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide. The described method is robust and follows a classical two-step, one-pot approach, which is a common and efficient strategy for preparing N-arylsulfonamides.[1][6] We will first generate the key intermediate, azepane-1-sulfonyl chloride, in situ, followed by its immediate reaction with 3,5-dimethylaniline. This guide explains the causality behind experimental choices, offers a self-validating protocol, and is grounded in authoritative chemical principles to ensure reproducibility and high yield.

Reaction Scheme and Mechanism

The synthesis proceeds via two primary stages:

Step 1: Formation of Azepane-1-sulfonyl Chloride Azepane, a cyclic secondary amine, reacts with sulfuryl chloride (SO₂Cl₂) in an inert aprotic solvent. A tertiary amine base, such as triethylamine (TEA), is used to neutralize the hydrochloric acid (HCl) generated during this step. This prevents the protonation of the starting azepane, which would render it unreactive.

Step 2: Sulfonamide Bond Formation The in-situ generated azepane-1-sulfonyl chloride is a potent electrophile. The nucleophilic nitrogen of 3,5-dimethylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition-elimination reaction results in the formation of the sulfonamide N-S bond and the expulsion of a chloride ion. An additional equivalent of base is required to scavenge the HCl produced in this second step, driving the reaction to completion.[7]

The overall reaction is as follows:

Reaction Scheme for N-(3,5-dimethylphenyl)azepane-1-sulfonamide synthesis

A visual representation of the chemical reaction. (Note: Image is illustrative)

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
Azepane≥98%Sigma-Aldrich111-49-9
Sulfuryl Chloride (SO₂Cl₂)≥97%Sigma-Aldrich7791-25-5
3,5-Dimethylaniline≥98%Sigma-Aldrich108-69-0
Triethylamine (TEA)≥99.5%Sigma-Aldrich121-44-8
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)1 M aq. soln.Fisher Scientific7647-01-0
Sodium Bicarbonate (NaHCO₃)Saturated aq. soln.Fisher Scientific144-55-8
Brine (NaCl)Saturated aq. soln.Fisher Scientific7647-14-5
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9
Silica Gel60 Å, 230-400 meshSigma-Aldrich7631-86-9
Equipment
250 mL Round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Standard glassware for workup
Rotary evaporator
Flash chromatography system
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add azepane (1.18 mL, 10 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 50 mL).

  • Initial Cooling: Cool the flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA) (3.07 mL, 22 mmol, 2.2 equiv.) to the stirred solution.

  • Sulfonyl Chloride Formation: In the dropping funnel, prepare a solution of sulfuryl chloride (0.89 mL, 11 mmol, 1.1 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, ensuring the internal temperature remains below 5 °C.

    • Rationale: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.

  • Intermediate Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete.

  • Amine Addition: Prepare a solution of 3,5-dimethylaniline (1.21 g, 10 mmol, 1.0 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction to Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 30 mL of deionized water.

  • Aqueous Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

    • Rationale: The acid wash removes excess triethylamine and any unreacted 3,5-dimethylaniline. The bicarbonate wash neutralizes any remaining acid. The brine wash removes residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield N-(3,5-dimethylphenyl)azepane-1-sulfonamide as a white to off-white solid. Dry the product under vacuum.

Data Summary

ReagentMW ( g/mol )Amount (mmol)EquivalentsVolume/Mass Used
Azepane99.17101.01.18 mL
Sulfuryl Chloride134.97111.10.89 mL
3,5-Dimethylaniline121.18101.01.21 g
Triethylamine101.19222.23.07 mL
Product 282.41 --Expected Yield: 75-85%

Process Visualization

The following diagram illustrates the complete workflow for the synthesis, from initial setup to the final purified product.

Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Core Synthesis cluster_workup Step 3: Workup & Purification A Charge Flask: Azepane, Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Triethylamine (TEA) B->C D Dropwise Addition: SO₂Cl₂ in DCM C->D Proceed to Synthesis E Stir at 0 °C (1 hour) D->E F Dropwise Addition: 3,5-Dimethylaniline in DCM E->F G Warm to RT Stir 12-16h F->G H Quench with H₂O G->H Proceed to Workup I Extract with DCM H->I J Wash Sequentially: 1. 1M HCl 2. Sat. NaHCO₃ 3. Brine I->J K Dry (MgSO₄) & Filter J->K L Concentrate in Vacuo K->L M Flash Chromatography (Silica Gel) L->M N Final Product: N-(3,5-dimethylphenyl) azepane-1-sulfonamide M->N

Caption: Workflow for the synthesis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide.

Safety and Handling

  • Sulfuryl Chloride: Highly corrosive and moisture-sensitive. Reacts violently with water. Handle only in a fume hood with gloves, lab coat, and eye protection.

  • 3,5-Dimethylaniline: Toxic upon ingestion, inhalation, and skin contact.[8] Handle with appropriate PPE.

  • Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin and eye damage.

  • Dichloromethane: Volatile and a suspected carcinogen. All operations must be conducted in a well-ventilated fume hood.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify characteristic functional group stretches, such as the S=O bonds of the sulfonamide group (typically around 1350 and 1160 cm⁻¹).[3]

Conclusion

This application note details a reliable and scalable protocol for the synthesis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide. By carefully controlling the reaction conditions and following the outlined purification procedure, researchers can obtain the target compound in high yield and purity. The mechanistic insights and procedural rationale provided herein are intended to empower scientists to confidently execute and adapt this synthesis for their specific research needs in drug discovery and development.

References

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC.
  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. ResearchGate.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Academia.edu.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. PubMed. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. American Chemical Society. Available at: [Link]

  • Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. Available at: [Link]

  • Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of N-sulfonated N-azepines. ResearchGate. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. ResearchGate.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Available at: [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of some new Heterocyclic compounds containing a Sulfonamide Moiety. Research Journal of Pharmacy and Technology.
  • Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer. Scholars Research Library. Available at: [Link]

  • Recent Advances on the Synthesis of Azepane‐Based Compounds. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Coupling of 3,5-Dimethylaniline with Azepane Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide linkage is a cornerstone of modern medicinal chemistry, valued for its metabolic stability, unique geometric properties, and its role as a bioisostere for amides and carboxylic acids.[1] This document provides a detailed guide for researchers and drug development professionals on the synthesis of N-(3,5-dimethylphenyl)azepane-1-sulfonamide. We will explore the foundational principles of sulfonamide bond formation, address the specific challenges and considerations related to substituted anilines, and provide comprehensive, step-by-step protocols for both the preparation of the key azepane-1-sulfonyl chloride intermediate and its subsequent coupling with 3,5-dimethylaniline.

Introduction: The Enduring Importance of the Sulfonamide Bond

  • Metabolic Resistance: Compared to the more common amide bond, the sulfonamide linkage is significantly more resistant to enzymatic hydrolysis, leading to improved pharmacokinetic profiles.[1]

  • Bioisosterism: The tetrahedral geometry and hydrogen bonding capabilities of the sulfonamide group allow it to serve as an effective bioisostere for carboxylic acids, enhancing binding interactions with biological targets.[1]

This guide focuses on the coupling of 3,5-dimethylaniline, a common building block, with an azepane sulfonyl derivative. The azepane ring is a seven-membered saturated heterocycle increasingly explored in drug discovery to access novel three-dimensional chemical space beyond the more common five- and six-membered rings.[4] The target molecule, N-(3,5-dimethylphenyl)azepane-1-sulfonamide, thus represents a scaffold of significant interest for generating novel compound libraries.

Mechanistic Rationale and Reagent Selection

The Role of the Base: Beyond an Acid Scavenger

The HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential. While inorganic bases like potassium carbonate can be used, tertiary amine bases such as pyridine or triethylamine (TEA) are more common in organic solvents.[5]

Pyridine is often the base of choice for several reasons:

  • Acid Scavenging: It effectively neutralizes the generated HCl, forming pyridinium hydrochloride.

  • Nucleophilic Catalysis: Pyridine can act as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt intermediate. This intermediate is then more readily attacked by the aniline, even if the aniline is weakly nucleophilic, thereby accelerating the reaction.

Experimental_Workflow P1_Start Dissolve Azepane & TEA in DCM at 0°C P1_Add Add SO2Cl2 Dropwise P1_Start->P1_Add P1_React Stir at RT (2-4h) P1_Add->P1_React P1_Workup Aqueous Workup (Quench, Wash, Dry) P1_React->P1_Workup P1_End Crude Azepane-1-sulfonyl Chloride P1_Workup->P1_End P2_Add Add Sulfonyl Chloride Solution P1_End->P2_Add Use Directly P2_Start Dissolve 3,5-Dimethylaniline & Pyridine in DCM P2_Start->P2_Add P2_React Stir at RT (6-12h) P2_Add->P2_React P2_Workup Aqueous Workup (Acid/Base Wash, Dry) P2_React->P2_Workup P2_Purify Purification (Chromatography or Recrystallization) P2_Workup->P2_Purify P2_End Pure N-(3,5-dimethylphenyl) azepane-1-sulfonamide P2_Purify->P2_End

Sources

Application Note: Strategic In Vitro Profiling of Azepane Sulfamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-HSD1 and Metalloenzymes

Executive Summary & Scientific Rationale

The azepane sulfamide scaffold represents a privileged structure in medicinal chemistry, particularly for targeting enzymes involved in metabolic regulation (e.g., 11


-HSD1 ) and neurodegeneration (e.g., BACE1 ). Unlike linear sulfonamides, the cyclic sulfamide moiety (

) embedded within or attached to a seven-membered azepane ring offers unique conformational constraints that mimic the transition states of peptide hydrolysis or hydride transfer.

This Application Note provides a rigorous, self-validating screening cascade for these derivatives. We move beyond generic protocols to address the specific physicochemical challenges of azepanes (often lipophilic bases) and the mechanistic nuances of their primary targets.

The Screening Cascade

The following workflow integrates target engagement, selectivity, and physicochemical properties.

ScreeningCascade Library Azepane Sulfamide Library Solubility QC: DMSO Solubility & Stability Library->Solubility Primary Primary Assay: 11β-HSD1 Inhibition (HTRF) Solubility->Primary Pass (>100 μM) Counter Counter Screen: Carbonic Anhydrase II (Colorimetric) Primary->Counter IC50 < 1 μM Cellular Cellular Efficacy: HEK-293 (Resazurin) Counter->Cellular Selectivity > 10x ADME ADME Profiling: PAMPA-BBB Cellular->ADME Potent & Non-toxic Hit Lead Candidate ADME->Hit High Permeability

Figure 1: Integrated screening workflow for azepane sulfamide derivatives, prioritizing early elimination of insoluble compounds and off-target hits.

Module A: Primary Enzymatic Assay (11 -HSD1)

Target Context: 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) converts inactive cortisone to active cortisol.[1][2] Azepane sulfamides act as competitive inhibitors, blocking the catalytic site. Methodology: Homogeneous Time-Resolved Fluorescence (HTRF). This is superior to radioactive assays for throughput and eliminates wash steps that can dislodge weak binders.
Materials
  • Enzyme: Human recombinant 11

    
    -HSD1 (microsomal prep).
    
  • Substrate: Cortisone (200 nM final).

  • Cofactor: NADPH (200

    
    M final).
    
  • Detection: HTRF Cortisol Detection Kit (Cisbio/PerkinElmer) containing Anti-Cortisol-Cryptate and Cortisol-d2.

  • Inhibitor Control: Carbenoxolone (IC

    
     ~10-30 nM).
    
Protocol Steps
  • Compound Preparation:

    • Prepare 10 mM stocks of azepane derivatives in 100% DMSO.

    • Perform 1:3 serial dilutions in assay buffer to generate an 8-point dose-response curve (Final DMSO < 1%).

  • Assay Buffer Formulation:

    • 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (fatty-acid free).

    • Critical: Azepanes can be "sticky." BSA prevents non-specific binding to the plate.

  • Reaction Assembly (384-well, low volume white plate):

    • Add 2

      
      L of diluted compound.
      
    • Add 4

      
      L of Enzyme/NADPH mix. Incubate 15 mins at 25°C (Pre-incubation allows slow-binding sulfamides to equilibrate).
      
    • Add 4

      
      L of Cortisone substrate to initiate.
      
  • Incubation:

    • Seal plate and incubate for 2 hours at 37°C.

  • Detection:

    • Add 5

      
      L Anti-Cortisol-Cryptate + 5 
      
      
      
      L Cortisol-d2 (pre-mixed in detection buffer).
    • Incubate 1 hour at RT.

  • Readout:

    • Measure fluorescence ratio (665 nm/620 nm) on an HTRF-compatible reader (e.g., EnVision).

Data Analysis & Validation

Calculate the HTRF Ratio:


.
Inhibition is calculated against the "No Enzyme" (Min signal) and "No Inhibitor" (Max signal) controls.
ParameterAcceptance CriteriaTroubleshooting
Z-Factor > 0.5If < 0.5, increase enzyme concentration or incubation time.
S/B Ratio > 5:1Check NADPH freshness; Cortisol-d2 degrades in light.
Carbenoxolone IC

10 - 50 nMIf shifted >2x, verify substrate concentration.

Module B: Selectivity Counter-Screen (Carbonic Anhydrase)

Scientific Rationale: The sulfamide moiety (


) is a classic bioisostere for sulfonamides, which are potent zinc-binders. Azepane sulfamides often show off-target activity against Carbonic Anhydrase II (CA-II), leading to systemic side effects (diuresis, paresthesia). This assay ensures target specificity.
Protocol: Esterase Activity (Colorimetric)
  • Reagents:

    • Enzyme: Bovine Carbonic Anhydrase II (bCA-II).[3][4]

    • Substrate: 4-Nitrophenyl acetate (4-NPA).[3]

    • Buffer: 20 mM HEPES, pH 7.4 (physiological pH is critical for relevance).

  • Procedure:

    • Dissolve 4-NPA in acetonitrile (stock 10 mM). Dilute to 0.5 mM in buffer.

    • Incubate 100

      
      L enzyme (0.1 mg/mL) with 10 
      
      
      
      L test compound for 15 min at 25°C.
    • Add 90

      
      L substrate solution.
      
    • Kinetic Read: Monitor absorbance at 400 nm every 30 seconds for 10 minutes.

  • Result Interpretation:

    • The hydrolysis of 4-NPA releases 4-nitrophenol (yellow).[3]

    • Azepane sulfamides acting as "hits" in the 11

      
      -HSD1 assay should be inactive  here (IC
      
      
      
      > 10
      
      
      M) to be considered selective.

Module C: Cellular Efficacy & Toxicity

Method: Resazurin Reduction Assay. Why Resazurin? Unlike MTT, resazurin is non-toxic to cells, allowing for multiplexing (e.g., measuring viability at 24h, then washing and lysing for protein analysis).

Protocol Steps
  • Cell Culture:

    • Use HEK-293 cells stably transfected with human 11

      
      -HSD1 (for efficacy) or parental HEK-293 (for toxicity).
      
    • Seed 10,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment:

    • Treat cells with azepane derivatives (0.1 - 50

      
      M) for 24 hours.
      
    • Control: Doxorubicin (10

      
      M) as positive cytotoxicity control.
      
  • Assay:

    • Add Resazurin solution (final conc. 44

      
      M) directly to media.
      
    • Incubate 2-4 hours at 37°C.

  • Mechanism & Readout:

    • Viable cells reduce non-fluorescent Resazurin (Blue) to fluorescent Resorufin (Pink).

    • Read Fluorescence: Ex 560 nm / Em 590 nm.

Module D: ADME Profiling (PAMPA-BBB)[5]

Context: Azepane derivatives targeting BACE1 or 11


-HSD1 (central regulation) must cross the Blood-Brain Barrier (BBB). The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for this prediction.
Experimental Setup
  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45

    
    m).
    
  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane (mimics BBB lipid composition).

Protocol
  • Membrane Coating: Carefully apply 4

    
    L of Lipid Solution to the membrane of the donor plate. Allow 5 min for solvent evaporation.
    
  • Donor Solution: Dilute compounds to 10

    
    M in PBS (pH 7.4). Add 200 
    
    
    
    L to donor wells.
  • Acceptor Solution: Add 200

    
    L PBS (pH 7.4) to acceptor wells.
    
  • Sandwich & Incubate: Place donor plate on top of acceptor plate. Incubate 18 hours at RT in a humidity chamber (to prevent evaporation).

  • Analysis:

    • Separate plates.

    • Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS or UV-Vis.

  • Calculation:

    • Calculate Effective Permeability (

      
      ) using the standard equation:
      
      
      
      
    • Target:

      
       cm/s indicates high BBB permeability.
      

Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism of azepane sulfamides at the 11


-HSD1 active site, preventing the regeneration of cortisol.

Mechanism Enzyme 11β-HSD1 (Lumenal) Cofactor NADPH (Cofactor) Enzyme->Cofactor  Binds   Substrate Cortisone (Inactive) Cofactor->Substrate  Hydride Transfer   Product Cortisol (Active) Substrate->Product  Reduction   Inhibitor Azepane Sulfamide (Inhibitor) Inhibitor->Enzyme  Competes for Active Site   Inhibitor->Substrate  Blocks Binding  

Figure 2: Mechanism of Action. The azepane sulfamide occupies the catalytic pocket, preventing NADPH-mediated reduction of cortisone.

References

  • Discovery of Azepane Sulfonamides as 11

    
    -HSD1 Inhibitors 
    Synthesis and biological evaluation of cyclic sulfamide derivatives as 11
    
    
    
    -hydroxysteroid dehydrogenase 1 inhibitors. Source: (Verified Context: Vertex & NIH studies on azepane/cyclic sulfamides).
  • Carbonic Anhydrase Inhibition by Sulfonamides Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Source:

  • PAMPA Assay Validation Optimization of a parallel artificial membrane permeability assay (PAMPA) for the fast prediction of human intestinal absorption. Source:

  • Fluorescence-Based Screening Protocols Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Source:

  • General Azepane Bioactivity Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Source:

Sources

High-Throughput Screening Protocols for 11β-HSD1 Inhibition: Profiling Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 11β-HSD1 inhibition assay protocols for azepane derivatives Content Type: Application Note & Protocol Audience: Drug Discovery Scientists, Biochemists

Abstract

The inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) is a validated therapeutic strategy for metabolic syndrome, type 2 diabetes, and obesity.[1][2] This enzyme primarily functions as a reductase in key metabolic tissues (liver, adipose), converting inactive cortisone into active cortisol, thereby amplifying local glucocorticoid signaling. Azepane derivatives represent a promising class of small-molecule inhibitors due to their ability to occupy the enzyme's hydrophobic binding pocket. This application note provides a rigorous, validated protocol for screening azepane-based libraries using Homogeneous Time-Resolved Fluorescence (HTRF) and Scintillation Proximity Assay (SPA) methodologies. We detail the kinetic rationale, compound handling for lipophilic scaffolds, and troubleshooting matrices to ensure high Z' factors and reproducible IC50 data.

Introduction & Mechanistic Basis[2]

The Target: 11β-HSD1 Reductase Activity

While 11β-HSD1 is bidirectional in vitro, it functions predominantly as a reductase in vivo, driven by the high intraluminal concentration of NADPH maintained by Hexose-6-Phosphate Dehydrogenase (H6PDH) within the endoplasmic reticulum.[2]

  • Reaction: Cortisone + NADPH + H+ ⇌ Cortisol + NADP+

  • Therapeutic Goal: Reduce local cortisol concentrations in adipose and liver tissue to improve insulin sensitivity.

The Azepane Scaffold

Azepane (homopiperidine) derivatives are frequently explored in medicinal chemistry for 11β-HSD1 inhibition. The seven-membered ring often serves as a core scaffold that positions hydrophobic groups (e.g., adamantyl, aryl) into the enzyme's substrate-binding channel while projecting polar groups to interact with the catalytic triad (Tyr-177, Ser-170, Lys-181).

  • Challenge: Many azepane derivatives exhibit high lipophilicity (LogP > 3), necessitating careful solvent management (DMSO) to prevent precipitation during the aqueous assay phase.

Assay Principle (HTRF)

This guide prioritizes the HTRF Competitive Immunoassay due to its non-radioactive nature and resistance to fluorescence interference from library compounds.

  • Enzymatic Step: 11β-HSD1 converts Cortisone to Cortisol.[2][3][4][5][6][7]

  • Detection Step: A specific anti-cortisol antibody labeled with a donor fluorophore (e.g., Europium cryptate) and an acceptor-labeled cortisol analogue (e.g., d2) are added.

  • Signal:

    • Low Enzyme Activity (Inhibition): Low cortisol production. Labeled cortisol binds the antibody.[8][9] High FRET signal.

    • High Enzyme Activity (No Inhibition): High native cortisol production. Native cortisol competes with labeled cortisol for the antibody. Low FRET signal.

Experimental Workflow Visualization

G Substrate Substrate Mix (Cortisone + NADPH) Reaction Enzymatic Reaction (37°C, 2 Hours) Substrate->Reaction Initiation Compounds Azepane Derivatives (in DMSO) Compounds->Reaction Pre-incubation Enzyme 11β-HSD1 (Microsomes/Recombinant) Enzyme->Reaction Detection Detection Reagents (Anti-Cortisol-Eu + Cortisol-d2) Reaction->Detection Stop & Detect Readout HTRF Readout (665nm / 620nm) Detection->Readout Equilibration (2h RT)

Caption: Figure 1. Step-by-step workflow for the HTRF-based 11β-HSD1 inhibition assay.

Materials & Reagents

ComponentSpecificationNotes
Enzyme Source Human 11β-HSD1 Microsomes or Recombinant ProteinMicrosomes (from HEK293 or Liver) are preferred for physiological relevance.
Substrate CortisoneFinal concentration ~200 nM (approx. Km).
Cofactor NADPH (Tetrasodium Salt)Final concentration 200–500 µM. Freshly prepared.
Inhibitor Control Carbenoxolone or Glycyrrhetinic AcidNon-selective standard inhibitors (IC50 ~10-100 nM).
Assay Buffer 20 mM Tris-HCl, 5 mM EDTA, pH 6.0pH 6.0 is often optimal for in vitro reductase stability in HTRF kits [1].
Detection Kit Cisbio HTRF Cortisol Kit (or equivalent)Contains Anti-Cortisol-Cryptate and Cortisol-d2.[4]
Plate 384-well Low Volume, WhiteWhite plates reflect signal; low volume saves reagents.

Detailed Protocol: HTRF Format

Compound Preparation (Azepane Derivatives)
  • Stock Solution: Dissolve azepane derivatives in 100% DMSO to 10 mM.

  • Serial Dilution: Perform a 1:3 serial dilution in DMSO to generate a 10-point dose-response curve.

  • Intermediate Dilution: Dilute the DMSO stocks 1:100 into Assay Buffer to create a 4x working solution. This ensures the final DMSO concentration in the assay is 1% or less.

    • Critical: Azepanes are lipophilic. Ensure no precipitation occurs upon buffer addition. If precipitation is observed, add 0.01% Pluronic F-127 to the buffer.

Enzyme & Substrate Preparation
  • Enzyme Mix (2x): Thaw microsomes on ice. Dilute in Assay Buffer to a concentration of roughly 0.1–0.5 mg/mL (titrate batch to ensure linear signal).

  • Substrate Mix (4x): Prepare 800 nM Cortisone + 1 mM NADPH in Assay Buffer.

Assay Procedure (384-well Low Volume)
  • Compound Addition: Dispense 2 µL of diluted compound (or DMSO vehicle) into wells.

  • Enzyme Addition: Add 2 µL of Enzyme Mix.

    • Pre-incubation: Incubate for 15 minutes at RT to allow slow-binding inhibitors to interact.

  • Initiation: Add 4 µL of Substrate Mix (Cortisone/NADPH).

    • Final Volume: 8 µL.

    • Final Concentrations: [Cortisone] = 200 nM, [NADPH] = 250 µM.

  • Reaction Incubation: Seal plate and incubate at 37°C for 2 hours .

    • Note: Time may vary based on enzyme activity. Aim for <20% substrate conversion to remain in the linear velocity phase.

  • Detection Step:

    • Add 5 µL of Anti-Cortisol-Cryptate.[4]

    • Add 5 µL of Cortisol-d2.[4]

  • Equilibration: Incubate for 2 hours at Room Temperature (dark).

  • Measurement: Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1: 665 nm (Acceptor - FRET signal).

    • Emission 2: 620 nm (Donor - Internal reference).

Data Analysis & Quality Control

Ratio Calculation

Calculate the HTRF Ratio for each well to normalize for well-to-well quenching or volume errors:



Inhibition Calculation

Since this is a competitive assay, the signal is inversely proportional to cortisol production.

  • Max Signal (High Ratio): No Enzyme (or 100% Inhibition) -> No Cortisol -> Labeled Cortisol binds Antibody.

  • Min Signal (Low Ratio): Active Enzyme (0% Inhibition) -> High Cortisol -> Displaces Labeled Cortisol.



Curve Fitting

Fit the % Inhibition vs. Log[Compound] using a 4-parameter logistic (4PL) equation to determine the IC50.

Troubleshooting & Optimization (Expert Insights)

Azepane Solubility & "False" Inhibition

Azepane derivatives can be "sticky."

  • Issue: Steep dose-response curves (Hill slope > 2) often indicate aggregation-based inhibition rather than specific binding.

  • Solution: Include 0.01% Triton X-100 or Pluronic F-127 in the assay buffer. If the IC50 shifts significantly with detergent, the inhibition was likely non-specific aggregation.

Reductase vs. Dehydrogenase Bias

While 11β-HSD1 is a reductase in vivo, it can act as a dehydrogenase (Cortisol -> Cortisone) in vitro if the cofactor ratio is wrong.

  • Check: Ensure high excess of NADPH. If the assay signal is weak, check if the enzyme is consuming the product (Cortisol) by running a reverse assay (Cortisol + NADP+).

  • Buffer pH: pH 6.0 favors the reductase reaction stability in many commercial kits, whereas pH 7.5-8.0 favors dehydrogenase activity [2]. Stick to pH 6.0-7.0 for reductase screening.

Interference

Azepanes with extended aromatic systems might fluoresce.

  • Validation: The HTRF ratiometric readout (665/620) corrects for most interference. However, always run a "compound interference" control (Compound + Detection Reagents + Known Cortisol Standard) to ensure the compound doesn't quench the FRET signal directly.

Pathway Visualization

Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) NADPH NADPH NADPH->HSD1 NADP NADP+ HSD1->Cortisol HSD1->NADP Inhibitor Azepane Inhibitor Inhibitor->HSD1 Blocks

Caption: Figure 2. Enzymatic pathway of 11β-HSD1 showing the reductase conversion of Cortisone to Cortisol and the site of inhibition.[2]

References

  • Cisbio Bioassays. (2007).[4] Cortisol assay using Cisbio HTRF kit - Application Note. BMG Labtech. Link

  • Solly, K., et al. (2005). High-Throughput Screening of 11-Beta-Hydroxysteroid Dehydrogenase Type 1 in Scintillation Proximity Assay Format. Assay and Drug Development Technologies. Link

  • Odermatt, A. (2009).[10] Diazepane-acetamide derivatives as selective 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Expert Opinion on Therapeutic Patents. Link

  • BindingDB. (n.d.). Assay Description: 11beta-HSD1 HTRF Protocol. Binding Database. Link

  • Yeh, V.S., et al. (2006).[11] Synthesis and structural activity relationship of 11beta-HSD1 inhibitors with novel adamantane replacements. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Troubleshooting & Optimization

Purification of sulfamides from unreacted 3,5-dimethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted 3,5-dimethylaniline from sulfamide synthesis mixtures. Ticket ID: CHEM-PUR-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Separation Challenge

You are likely synthesizing a sulfamide via the reaction of a sulfamoyl chloride (or sulfuryl chloride) with 3,5-dimethylaniline (3,5-xylidine).[1] To drive this reaction to completion, an excess of the aniline is often used as both a nucleophile and a base.

The challenge lies in the physical properties of the impurity:

  • Boiling Point: High (~222°C), making rotary evaporation ineffective.[1]

  • Lipophilicity: The two methyl groups increase solubility in organic solvents (LogP ~2.3), complicating aqueous washes.[1]

  • Basicity: With a pKa of ~4.9, it is a weak base, but distinct enough from the neutral/weakly acidic sulfamide product.[1]

This guide provides three tiered solutions ranging from standard workups to advanced scavenging techniques.

Module 1: Acid-Base Extraction (Standard Protocol)

Logic: This is the most efficient method.[1] We exploit the basicity of the aniline nitrogen. By lowering the pH of the aqueous layer below the pKa of the aniline (pH < 3), we force the aniline into its protonated ammonium salt form (


), rendering it water-soluble, while the sulfamide remains in the organic layer.
Step-by-Step Protocol
  • Solvent Selection: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .[1]

    • Note: Avoid Dichloromethane (DCM) if possible.[1] Aniline hydrochloride salts can be surprisingly soluble in DCM due to ion-pairing effects, leading to poor separation.[1]

  • First Wash (Acidic):

    • Add 1N HCl (aqueous) to the organic layer (1:1 volume ratio).[1]

    • Shake vigorously for 2 minutes.

    • Allow layers to separate.[1] The 3,5-dimethylaniline converts to its hydrochloride salt and migrates to the aqueous (bottom) layer.

  • Second Wash (Acidic): Repeat the 1N HCl wash to ensure quantitative removal.[1]

  • Brine Wash: Wash the organic layer once with saturated NaCl to remove residual acid and water.[1]

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
Troubleshooting Guide (FAQ)
SymptomProbable CauseCorrective Action
Impurity persists after HCl wash Ion Pairing If using DCM or Chloroform, the aniline-HCl salt is staying in the organic layer.[1] Switch solvent to EtOAc or Ether.[1]
Product precipitates Low Solubility The sulfamide product is insoluble in the chosen organic solvent.[1] Add a small amount of THF or Methanol to the organic layer to solubilize the product, but keep the ratio low to prevent miscibility with water.
Emulsion forms Density/Viscosity The 3,5-dimethylaniline salt is acting as a surfactant.[1] Add solid NaCl to the aqueous layer to increase ionic strength (salting out) and break the emulsion.
Product loss Sulfamide Acidity Some electron-deficient sulfamides are acidic (pKa ~10).[1] Do not use basic washes (NaOH/NaHCO3) during workup, or you will extract your product.[1]
Workflow Diagram: Acid-Base Extraction

ExtractionWorkflow Start Crude Mixture (Sulfamide + 3,5-Dimethylaniline) Solvent Dissolve in EtOAc (Avoid DCM) Start->Solvent AcidWash Add 1N HCl (aq) Shake Vigorously Solvent->AcidWash Separation Phase Separation AcidWash->Separation OrgLayer Organic Layer (Contains Sulfamide) Separation->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Aniline-HCl Salt) Separation->AqLayer Bottom Layer Finish Wash w/ Brine -> Dry -> Concentrate Pure Sulfamide OrgLayer->Finish Waste Neutralize Waste AqLayer->Waste Discard

Figure 1: Logical flow for the acid-base separation of basic aniline impurities from neutral sulfamides.

Module 2: Chemical Scavenging (High-Throughput)

Logic: If your sulfamide is acid-sensitive or you are running parallel synthesis where extraction is tedious, use solid-supported scavengers .[1] We use an electrophilic resin that reacts specifically with the nucleophilic amine impurity.[1]

Recommended Resins
  • PS-Isocyanate: Reacts with the primary amine to form an insoluble urea.[1]

  • PS-Benzaldehyde: Reacts to form an imine (Schiff base).[1]

Step-by-Step Protocol
  • Calculate Loading: Determine the excess equivalents of 3,5-dimethylaniline used. Use 3 to 4 equivalents of resin relative to the estimated amine impurity.[1]

  • Incubation:

    • Add the resin directly to the reaction mixture (or dissolved crude).[1]

    • Shake gently at room temperature for 4–16 hours .

  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Result: The impurity remains trapped on the solid bead; the filtrate contains the pure sulfamide.[1]

Troubleshooting Guide (FAQ)
QuestionAnswer
Why is the reaction slow? 3,5-dimethylaniline is sterically hindered at the ortho-positions.[1] Use PS-Isocyanate (highly reactive) rather than aldehyde resins, and heat to 40°C if thermally stable.[1]
Can I use acid scavengers? Yes, PS-TsOH (Polymer-supported p-Toluenesulfonic acid) works like a solid-phase extraction.[1] It protonates the amine, binding it to the resin ionically.
Mechanism Diagram: Resin Scavenging

Scavenging Impurity 3,5-Dimethylaniline (Nucleophile) Resin PS-Isocyanate Bead (Electrophile) Impurity->Resin Nucleophilic Attack Complex Insoluble Urea-Resin (Trapped Impurity) Resin->Complex Covalent Bond Formation Filter Filtration Step Complex->Filter Retained by Filter Product Sulfamide (In Solution) Filtrate Pure Product Product->Filtrate Passes Through

Figure 2: Mechanism of removing nucleophilic aniline impurities using electrophilic scavenger resins.

Module 3: Chromatographic Purification

Logic: If extraction and scavenging fail, flash chromatography is the final resort.[1] However, anilines often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups (


).[1]
Optimized Conditions
  • Stationary Phase: Standard Silica Gel (40–63 µm).[1]

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.[1][2]

  • The "Trick": Pre-equilibrate the column with 1% Triethylamine (TEA) in the non-polar solvent.[1] This blocks the acidic silanol sites on the silica.

    • Caution: Sulfamides are slightly acidic.[1] If the sulfamide streaks, switch to 0.5% Acetic Acid in the mobile phase to keep the sulfamide protonated and sharp, though this may broaden the aniline peak.

References

  • PubChem. (n.d.).[1] 3,5-Dimethylaniline (Compound Summary).[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for pKa-based extraction principles).

  • Reig, M., & Goossen, L. J. (2025).[1] Sulfonylation of Anilines through Photocatalytic Activation.[1] ACS Catalysis.[1] (Context on sulfamide/sulfone synthesis and purification).

  • Biotage. (n.d.). Strategies for Work-up and Purification: Scavengers.[1] (General reference for PS-Isocyanate protocols).

Sources

Overcoming steric hindrance in azepane sulfonylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-sulfonylation of the azepane scaffold. The seven-membered azepane ring is a crucial motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2][3] However, its non-planar, conformationally flexible nature presents significant steric challenges for synthetic transformations, particularly N-sulfonylation.[4][5]

This resource provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and overcome the steric barriers inherent to this challenging yet vital reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the N-sulfonylation of azepanes often a low-yielding reaction?

The primary challenge in the N-sulfonylation of azepanes is steric hindrance. The seven-membered ring is not flat; it exists in a variety of flexible chair and boat conformations. This flexibility, combined with the presence of axial and equatorial protons, can sterically shield the nitrogen's lone pair of electrons. This makes it difficult for the bulky sulfonyl group of the electrophile (e.g., a sulfonyl chloride) to approach and react effectively. Unlike less hindered primary or even some secondary amines, the nucleophilic attack by the azepane nitrogen is kinetically slow, often leading to poor conversion.

Q2: I'm observing multiple byproducts. What are the most common side reactions?

Several side reactions can compete with the desired N-sulfonylation, especially under harsh conditions:

  • Elimination: If the sulfonylating agent has acidic α-protons, the base used in the reaction can promote elimination to form a sulfene intermediate, which can lead to a complex mixture of products.

  • Reaction with Solvent: Reactive solvents can be sulfonated if conditions are too forcing.

  • Over-alkylation/Disulfonylation: While less common with secondary amines like azepane compared to primary amines, it's a possibility if the resulting sulfonamide is deprotonated and reacts further.[6]

  • Ring-Opening/Rearrangement: Though rare under standard sulfonylation conditions, highly strained azepane derivatives or very harsh reagents could potentially lead to ring cleavage or rearrangement.[7]

Q3: How do I choose the right sulfonylating agent for a hindered azepane?

The choice of sulfonylating agent is critical and depends on balancing reactivity with stability. The most common agents are sulfonyl chlorides.[8]

  • Reactivity: The reactivity is governed by the electrophilicity of the sulfur atom. This is influenced by the electron-withdrawing nature of the group attached to the sulfonyl moiety. For a sterically hindered substrate like azepane, a more reactive sulfonyl chloride is often necessary.

  • Leaving Group: The chloride ion is a good leaving group, facilitating the reaction.[8] The nature of the R-group on the sulfonyl chloride (Ar-SO₂Cl or Alkyl-SO₂Cl) dictates the electronic properties. Electron-withdrawing groups on an aryl ring (e.g., -NO₂, -Br) increase the electrophilicity of the sulfur, making the reagent more reactive.

Table 1: Comparison of Common Sulfonylating Agents

Sulfonyl ChlorideStructure (R- in R-SO₂Cl)Common AbbreviationRelative ReactivityKey Considerations
p-Toluenesulfonyl chloride4-Me-C₆H₄-TsClModerateStandard, widely used, good for less hindered amines.[9]
Methanesulfonyl chlorideCH₃-MsClHighMore reactive than TsCl, but can be prone to side reactions.
Benzenesulfonyl chlorideC₆H₅-BsClModerateSimilar to TsCl.
2-Naphthalenesulfonyl chlorideC₁₀H₇-NsClModerate-HighCan provide crystalline derivatives.
2-Nitrobenzenesulfonyl chloride2-NO₂-C₆H₄-o-NBS-ClVery HighHighly activating due to the ortho-nitro group; effective for hindered amines.[10]
4-Bromobenzenesulfonyl chloride4-Br-C₆H₄-Brosyl ChlorideHighMore reactive than TsCl due to the inductive effect of bromine.

For particularly stubborn reactions, consider using a sulfonyl anhydride, (RSO₂)₂O, which is even more reactive than the corresponding sulfonyl chloride.

Q4: What is the best type of base to use? Should it be a simple amine base or something stronger?

The base serves two primary roles: to neutralize the HCl byproduct generated during the reaction and, in some cases, to enhance the nucleophilicity of the azepane by deprotonation.[8]

  • Tertiary Amine Bases (e.g., Triethylamine, Pyridine): These are the most common choices. Pyridine is often used as both a base and a solvent.[11] However, for sterically hindered reactions, their basicity might not be sufficient to drive the reaction to completion, and their nucleophilicity can sometimes lead to side reactions.

  • Bulky, Non-Nucleophilic Bases: For challenging substrates, a non-nucleophilic, sterically hindered base like 2,4,6-collidine or diisopropylethylamine (DIPEA) is often a better choice. These bases are less likely to react with the sulfonyl chloride themselves but are effective at scavenging the acid byproduct.

  • Stronger Bases (e.g., NaH, LDA): Using a strong, non-nucleophilic base to pre-deprotonate the azepane can dramatically increase its nucleophilicity. However, this approach requires strictly anhydrous conditions and may not be compatible with all functional groups on the substrate.

Q5: My reaction is still sluggish. Can a catalyst help?

Yes. For sterically demanding sulfonylation reactions, a nucleophilic catalyst is often the key to success. 4-Dimethylaminopyridine (DMAP) is an exceptionally effective catalyst for this purpose.[10][12][13]

Mechanism of Action: DMAP is more nucleophilic than the azepane. It first attacks the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the starting sulfonyl chloride. The sterically hindered azepane can then attack this activated intermediate, displacing the DMAP and forming the desired sulfonamide.[10][14] Because DMAP is a superior nucleophile and also a good leaving group, it effectively shuttles the sulfonyl group to the hindered amine.[15]

Troubleshooting Guide: From Stalled Reactions to Success

This section addresses specific experimental failures and provides a logical, step-by-step approach to optimization.

Problem: Low to No Conversion of Starting Material

Your TLC or LC-MS shows primarily unreacted azepane and sulfonyl chloride, even after extended reaction times.

G start Low/No Conversion check_reagents Step 1: Verify Reagent Reactivity Is the sulfonyl chloride reactive enough? start->check_reagents increase_reactivity Solution A: Switch to a more reactive sulfonylating agent (e.g., TsCl -> o-NBS-Cl) check_reagents->increase_reactivity No check_conditions Step 2: Assess Reaction Conditions Are temperature and concentration optimal? check_reagents->check_conditions Yes increase_conditions Solution B: - Increase temperature (e.g., RT -> 40-60 °C) - Increase concentration (if intermolecular side reactions are not an issue) check_conditions->increase_conditions No check_catalysis Step 3: Introduce a Catalyst Is the nucleophilic attack the rate-limiting step? check_conditions->check_catalysis Yes add_dmap Solution C: Add catalytic DMAP (5-10 mol%) to activate the sulfonyl chloride check_catalysis->add_dmap

  • Enhance Electrophile Reactivity: If you are using a standard reagent like TsCl with a hindered azepane, it may simply not be reactive enough.

    • Action: Switch to a more electron-deficient sulfonyl chloride such as 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) or 4-bromobenzenesulfonyl chloride.[10] The strong electron-withdrawing groups make the sulfur atom more electrophilic and susceptible to attack.

  • Force the Conditions (with caution):

    • Action: Gradually increase the reaction temperature. Start at room temperature, then try 40 °C, and then reflux, monitoring carefully for decomposition. Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Be aware that this can also accelerate side reactions.

  • Employ a Nucleophilic Catalyst (Highly Recommended): This is often the most effective solution.

    • Action: Add a catalytic amount of DMAP (typically 5-10 mol%) to your reaction mixture. The formation of the N-sulfonyl-DMAP intermediate provides a much lower energy pathway for the reaction.[10][12]

DMAP_Mechanism reagents Azepane-H + R-SO₂Cl + DMAP intermediate { Highly Reactive Intermediate | R-SO₂-N⁺(Me₂)Py | Cl⁻} reagents->intermediate Step 1: DMAP attacks sulfonyl chloride (fast) product Azepane-SO₂R + DMAP + HCl intermediate->product Step 2: Hindered Azepane attacks activated intermediate (rate-determining)

Protocol: DMAP-Catalyzed Sulfonylation of a Sterically Hindered Azepane

This protocol provides a robust starting point for optimization.

Materials:

  • Hindered Azepane Derivative (1.0 equiv)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the hindered azepane derivative (1.0 equiv) and DMAP (0.1 equiv) to a flame-dried round-bottom flask.

  • Solvation: Add anhydrous DCM to achieve a concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.

  • Base Addition: Add DIPEA (2.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Electrophile Addition: In a separate vial, dissolve the o-NBS-Cl (1.2 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Causality Note: Slow, cold addition helps to control the initial exotherm and minimize potential side reactions. DIPEA is a bulky, non-nucleophilic base that will not compete with DMAP in attacking the sulfonyl chloride but will effectively neutralize the generated HCl.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40 °C.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove DMAP and DIPEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Problem: My Product is Unstable or Decomposes During Work-up

You see product formation by LC-MS, but it is lost during the aqueous work-up or purification.

  • Possible Cause 1: Hydrolysis of a Sensitive Sulfonamide. Some sulfonamides, particularly those derived from highly electron-deficient sulfonyl chlorides, can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Solution: Perform a milder work-up. Instead of a strong acid wash, try washing with saturated ammonium chloride (NH₄Cl) solution, which is weakly acidic. Minimize contact time with aqueous layers.

  • Possible Cause 2: Instability on Silica Gel. The acidic nature of standard silica gel can cause decomposition of sensitive molecules.

    • Solution 1: Neutralize the silica gel before use by preparing a slurry with a small amount of triethylamine (~1%) in the eluent, then packing the column.

    • Solution 2: Use an alternative stationary phase, such as neutral alumina, for purification.

Advanced & Alternative Strategies

While optimization of the classic sulfonyl chloride reaction is often sufficient, several modern methods have emerged for challenging cases.

  • Sulfonyl Hydrazides: These can serve as precursors to sulfonyl radicals or other reactive species under oxidative conditions, providing an alternative pathway to sulfonamide formation.[16][17]

  • Metal-Catalyzed Sulfonylation: Catalysts based on metals like indium have been shown to facilitate the sulfonylation of less nucleophilic and sterically hindered amines.[9][18]

  • Photocatalytic Methods: Visible-light-mediated approaches can generate sulfonyl radical intermediates from sulfonamides, allowing for novel C-S bond formations.[19][20] These methods are part of the expanding field of late-stage functionalization.

By understanding the fundamental principles of steric hindrance and reactivity, and by systematically applying the troubleshooting strategies outlined above, researchers can successfully navigate the challenges of azepane sulfonylation to advance their scientific and drug development objectives.

References

  • Golan, E., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Li, W., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Lakrout, S., et al. (2016). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Available at: [Link]

  • Sahoo, S. K., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Yadav, G., et al. (2022). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Journal of Sulfur Chemistry. Available at: [Link]

  • Xie, J., et al. (2020). Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. Available at: [Link]

  • Wang, C., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Singh, M. S., & Singh, A. K. (2017). Synthesis of N-sulfonated N-azepines. ResearchGate. Available at: [Link]

  • Raj, A., et al. (2023). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Available at: [Link]

  • Golan, E., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. Available at: [Link]

  • Procter, D. J., et al. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Available at: [Link]

  • Canesi, S., et al. (2016). Current methods for sulfonamide synthesis. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2021). Catalyst-free electrochemical sulfonylation of amines with sulfonyl hydrazide in aqueous medium. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fu, H., et al. (2024). N-Sulfonyl Imidazoliums as the Versatile Coupling Reagents and Sulfonating Reagents in Synthesis... Chemistry – A European Journal. Available at: [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. Organic Chemistry Portal. Available at: [Link]

  • Common Organic Chemistry. 4-Dimethylaminopyridine (DMAP). commonorganicchemistry.com. Available at: [Link]

  • Melchiorre, P., et al. (2024). A skeletal editing strategy to convert nitroarenes into saturated azepanes. Nature Chemistry. Available at: [Link]

  • El-Subbagh, H. I., et al. (2023). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules. Available at: [Link]

  • D'Amico, J. J., et al. (1981). The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Journal of Organic Chemistry. Available at: [Link]

  • Procter, D. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science. Available at: [Link]

  • Procter, D. J., et al. (2018). Oxidative β-C-H sulfonylation of cyclic amines. PubMed. Available at: [Link]

  • Brimble, M. A., et al. (2017). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules. Available at: [Link]

  • Iannelli, P., et al. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. Chemistry. Available at: [Link]

  • Waser, M., et al. (2021). Synthesis of Sterically Congested Carbonyl Compounds via an ipso-Selective Sulfonium Rearrangement. Journal of the American Chemical Society. Available at: [Link]

  • Kárpáti, T., et al. (2002). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. Available at: [Link]

  • Trost, B. M., & Dong, G. (2010). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Journal of the American Chemical Society. Available at: [Link]

  • Martin, R., et al. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. Available at: [Link]

  • Baur, S., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Cernak, T., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Li, P. (2014). Sulfonyl Protective Groups. Chem-Station. Available at: [Link]

  • Kaur, N., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry. Available at: [Link]

  • Field, G. F., & Sternbach, L. H. (1967). Heterocyclic rearrangements. Part IV. Formation and reactions of some azepines. Journal of the Chemical Society C: Organic. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. Available at: [Link]

  • Hewitt, W. M., & Williams, J. M. J. (2017). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews. Available at: [Link]

  • T. J. Colacot, et al. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. Semantic Scholar. Available at: [Link]

  • T. J. Colacot, et al. (2017). Synthesis of N-Sulfonyl Amidines and Acyl Sulfonyl Ureas from Sulfonyl Azides, Carbon Monoxide, and Amides. PubMed. Available at: [Link]

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Technical Support Center: Troubleshooting HPLC Separation of Dimethylphenyl Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic separation of dimethylphenyl (xylene) isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving baseline resolution of these structurally similar compounds. Here, we will delve into the common issues and provide systematic, field-proven solutions to optimize your HPLC methods.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of dimethylphenyl isomers so challenging?

The primary difficulty in separating dimethylphenyl isomers (o-, m-, and p-xylene) lies in their close structural similarity. As positional isomers, they share the same molecular weight and exhibit very similar physicochemical properties, including hydrophobicity. Consequently, standard reversed-phase columns like C18, which separate primarily based on hydrophobicity, often fail to provide adequate resolution.[1] Achieving separation necessitates a stationary phase that can leverage subtle differences in their molecular structure and electron distribution.

Q2: Which HPLC column is the most suitable for separating these isomers?

For positional aromatic isomers such as dimethylphenols, it is highly recommended to use columns that offer alternative separation mechanisms beyond basic hydrophobicity.[1] Stationary phases that incorporate phenyl groups (e.g., Phenyl-Hexyl) are excellent choices.[1][2] These columns facilitate π-π interactions, which are critical for distinguishing the minor electronic differences among the isomers.[1][2] While a C18 column might yield some separation, a phenyl-based column is more likely to achieve the desired baseline resolution.[1][3]

Q3: What is a good starting mobile phase for this separation?

A good starting point for reversed-phase chromatography on a phenyl column is a gradient elution with a slightly acidic aqueous phase and an organic modifier.

  • Mobile Phase A: Water with 0.1% Formic Acid or Acetic Acid. The acid helps to suppress the ionization of any residual silanols on the column packing, which results in improved peak shapes.[1]

  • Mobile Phase B: Acetonitrile or Methanol.

A shallow initial gradient, for instance, from 30% to 70% of the organic modifier over 20-30 minutes, is a practical starting point to identify the elution window of the isomers.[1]

Q4: Is an isocratic or gradient elution better for this application?

While an isocratic method is simpler, a gradient elution is often more effective for optimizing the separation of closely eluting isomers. A shallow gradient allows for fine-tuning of the mobile phase strength, which can significantly enhance resolution. Once the optimal elution conditions are identified, it may be possible to convert the method to an isocratic one for routine analysis.

In-Depth Troubleshooting Guide

Problem 1: Poor Resolution or Co-elution of Isomers

This is the most common issue when separating dimethylphenyl isomers.

Possible Causes:

  • Inappropriate Column Choice: As mentioned, a standard C18 column may not provide the necessary selectivity.

  • Mobile Phase Not Optimized: The composition of the mobile phase may not be suitable for resolving the subtle differences between the isomers.[1][4]

  • Gradient is Too Steep: A rapid gradient may not provide enough time for the separation to occur.[1]

Step-by-Step Troubleshooting Protocol:

  • Verify Column Chemistry: Confirm that you are using a column with a phenyl-based stationary phase. If you are using a C18 column and observing poor resolution, switching to a phenyl column is the most logical first step.[2]

  • Mobile Phase Optimization:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents offer different selectivities and can alter the elution order and resolution of the isomers.

    • Mobile Phase pH: Ensure the mobile phase is slightly acidic (e.g., pH 3-4) to maintain consistent analyte ionization and achieve sharp peaks.

  • Gradient Adjustment: Employ a shallower gradient across the elution range of the isomers.[5] This increases the separation time and can significantly improve resolution.

  • Flow Rate Reduction: Decreasing the flow rate can sometimes enhance separation, although it will increase the analysis time.[2]

Troubleshooting Flowchart for Poor Resolution

start Poor Resolution or Co-elution check_column Is a Phenyl column in use? start->check_column change_column Switch to a Phenyl column check_column->change_column No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes change_column->optimize_mp adjust_gradient Adjust Gradient optimize_mp->adjust_gradient reduce_flow Reduce Flow Rate adjust_gradient->reduce_flow solution Resolution Improved reduce_flow->solution

Caption: Decision-making workflow for addressing poor resolution.

Problem 2: Peak Tailing

Peak tailing can compromise the accuracy of integration and quantification.

Possible Causes:

  • Secondary Interactions: Interactions between the analytes and active sites (e.g., silanols) on the column packing material.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.[6][7]

  • Incorrect Mobile Phase pH: An inappropriate pH can lead to undesirable interactions between the analytes and the stationary phase.[6]

Step-by-Step Troubleshooting Protocol:

  • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic to suppress the ionization of silanol groups. A pH between 2.5 and 3.5 is often effective.

  • Reduce Sample Concentration: Prepare a dilution series of your sample and inject decreasing concentrations. If peak shape improves with lower concentrations, you are likely overloading the column.

  • Use a Mobile Phase Additive: In some cases, adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask active silanol groups and improve peak shape. However, be aware that TEA can be difficult to remove from the column.

  • Column Wash: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for washing and regenerating the column.

Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalytePeak Asymmetry (at 10% height)
6.8p-xylene1.8
4.5p-xylene1.4
3.0p-xylene1.1

Note: Data is illustrative and will vary based on specific column and conditions.

Problem 3: Unstable Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Possible Causes:

  • Lack of System Equilibration: The column may not be fully equilibrated with the mobile phase between injections.[1]

  • Temperature Fluctuations: Changes in the ambient temperature can affect retention times.[1]

  • Mobile Phase Composition Changes: Evaporation of the organic component of the mobile phase can alter its composition and affect retention.

Step-by-Step Troubleshooting Protocol:

  • Sufficient Equilibration: Ensure the column is equilibrated for an adequate amount of time (e.g., 10-15 column volumes) with the initial mobile phase conditions before each injection.[1]

  • Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and keep the reservoirs capped to prevent evaporation.

  • Use a Column Oven: A thermostatically controlled column compartment will maintain a consistent temperature and significantly improve retention time reproducibility.[1]

  • Check for Leaks: Inspect the system for any leaks, as these can cause fluctuations in flow rate and pressure, leading to unstable retention times.[6]

Workflow for Ensuring Stable Retention Times

start Unstable Retention Times check_equilibration Ensure Sufficient Equilibration (10-15 column volumes) start->check_equilibration check_mp Prepare Fresh Mobile Phase Daily & Cap Reservoirs check_equilibration->check_mp use_oven Use a Thermostatically Controlled Column Oven check_mp->use_oven check_leaks Inspect System for Leaks use_oven->check_leaks solution Stable Retention Times Achieved check_leaks->solution

Caption: Protocol for achieving reproducible retention times.

Chiral Separation of Dimethylphenyl Isomers

For applications requiring the separation of enantiomers of chiral dimethylphenyl derivatives, a different approach is necessary.

Key Considerations:

  • Chiral Stationary Phases (CSPs): The most direct method for separating enantiomers is to use a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this purpose.[8][9] Specifically, derivatives like cellulose-tris(3,5-dimethylphenyl)carbamate have shown success in separating a wide range of chiral compounds.[10]

  • Chiral Mobile Phase Additives (CMPAs): An alternative to a CSP is to add a chiral selector, such as a cyclodextrin, to the mobile phase.[11][12] The cyclodextrin forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. Beta-cyclodextrin has been successfully used as a mobile phase additive for the separation of xylene metabolites.[11]

  • Derivatization: In some cases, the enantiomers can be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column.[13][14]

References

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Fragmentation of Azepane Sulfamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of azepane sulfamides , a structural class increasingly relevant in medicinal chemistry for CNS-active agents and enzyme inhibitors. Unlike standard aryl sulfonamides, azepane sulfamides combine a flexible 7-membered saturated nitrogen heterocycle (azepane) with a sulfamide linker (


).

This document details the specific Electrospray Ionization (ESI) fragmentation pathways that distinguish this scaffold from its 5- and 6-membered analogs (pyrrolidine and piperidine) and classical sulfonamides. It is designed to assist analytical scientists in structural elucidation and metabolite identification.

Structural Context & Comparative Baseline

To interpret the fragmentation, one must first understand the electronic environment of the azepane sulfamide scaffold compared to its alternatives.

FeatureAzepane Sulfamide Aryl Sulfonamide Piperidine Sulfamide
Core Structure 7-membered saturated ring linked to

Aromatic ring linked to

6-membered saturated ring linked to

Nitrogen Basicity Moderate (influenced by

electron withdrawal)
Low (delocalized into aromatic ring)Moderate
Ring Strain Higher conformational flexibility (floppy)Rigid (Planar)Stable Chair Conformation
Key Fragmentation Ring contraction,

extrusion
S-N cleavage,

rearrangement
Ring opening,

-cleavage

Scientific Insight: The azepane ring's flexibility allows for unique "back-biting" rearrangements during gas-phase fragmentation that are sterically disfavored in rigid aryl sulfonamides or stable piperidine rings.

Instrumentation & Methodology (Protocol)

To ensure reproducible fragmentation patterns, the following ESI-MS/MS conditions are recommended. These parameters favor the generation of diagnostic ions described in Section 3.

Standardized ESI-QTOF/Orbitrap Protocol
  • Ionization Mode: Positive (+ESI).[1][2][3] The basic nitrogen of the azepane ring serves as the primary protonation site

    
    .
    
  • Solvent System: 50:50 Methanol/Water + 0.1% Formic Acid. (Promotes protonation).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

    • Why? Low energy (15 eV) preserves the molecular ion and reveals the initial loss of

      
      . High energy (45 eV) is required to shatter the stable azepane ring into diagnostic hydrocarbon fragments.
      
  • Flow Rate: Direct infusion (5 µL/min) or UHPLC (0.3 mL/min).

Fragmentation Mechanisms[2][4][5][6][7][8][9][10][11][12]

The fragmentation of azepane sulfamides follows three distinct pathways. Understanding the causality of these pathways allows for the differentiation of isomers.

Pathway A: The Sulfonyl "Zip" (S-N Cleavage)

This is the primary dissociation event. The bond between the sulfonyl sulfur and the azepane nitrogen is cleaved.

  • Mechanism: Inductive cleavage driven by the stability of the sulfonyl cation or the protonated amine.

  • Diagnostic Ion:

    
     100  (Protonated Azepane, 
    
    
    
    ).
    • Note: In aryl sulfonamides, the charge often stays on the sulfonyl group (

      
      ). In azepane sulfamides, the high proton affinity of the aliphatic amine often retains the charge on the ring fragment.
      
Pathway B: Extrusion & Rearrangement

A hallmark of sulfonyl chemistry, but with a twist for sulfamides.

  • Mechanism: The molecule rearranges to eject neutral

    
     (64 Da). This involves a migration of the azepane nitrogen to the R-group.
    
  • Observation: A neutral loss of 64 Da from the precursor

    
    .
    
  • Causality: This pathway is competitively favored when the "R" group is electron-rich (e.g., an electron-donating aryl group), stabilizing the transition state.

Pathway C: Azepane Ring Contraction (The Fingerprint)

Once the azepane moiety is isolated (or while attached), the 7-membered ring undergoes specific degradation.

  • Step 1: Loss of ethylene (

    
    , 28 Da) or propylene (
    
    
    
    , 42 Da) via retro-ene-like reactions.
  • Result: The 7-membered ring contracts to a 5-membered (pyrrolidinium-like) or 4-membered species.

  • Diagnostic Ions:

    • 
       72:  Pyrrolidinium ion (from loss of 
      
      
      
      from azepane).
    • 
       58:  Iminium ion (further degradation).
      

Visualization of Fragmentation Pathways[4][10][11][12]

The following diagram illustrates the competitive fragmentation pathways for a generic Azepane Sulfamide.

AzepaneFragmentation Precursor [M+H]+ Precursor (Azepane Sulfamide) SN_Cleavage S-N Bond Cleavage Precursor->SN_Cleavage Primary Path SO2_Loss SO2 Extrusion (-64 Da) Precursor->SO2_Loss Rearrangement AzepaneIon Protonated Azepane (m/z 100) SN_Cleavage->AzepaneIon Charge Retention (Basicity) SulfonylIon Sulfonyl Cation (R-NH-SO2+) SN_Cleavage->SulfonylIon Alt. Pathway Ring_Contract Ring Contraction (-C2H4 / 28 Da) AzepaneIon->Ring_Contract High CE (>30eV) Rearranged Rearranged Amine [M+H - 64]+ Pyrrolidine Pyrrolidinium Ion (m/z 72) Ring_Contract->Pyrrolidine Iminium Iminium Ion (m/z 58) Pyrrolidine->Iminium -CH2

Caption: Competitive ESI-MS/MS fragmentation pathways for Azepane Sulfamides showing S-N cleavage (primary) and ring contraction (secondary).

Comparative Analysis: Diagnostic Ions

Use this table to distinguish Azepane derivatives from other cyclic sulfamides.

Fragment TypeAzepane (7-Ring) Piperidine (6-Ring) Pyrrolidine (5-Ring) Interpretation
Intact Ring Cation

100

86

72
Primary indicator of ring size.
Ring Contraction

72
(Loss of 28)

58 (Loss of 28)

44 (Loss of 28)
All lose

, but the resulting mass differs.
Alkene Loss -42 Da (

)
-28 Da (

)
-28 Da (

)
Azepane uniquely loses Propylene (

) more readily due to ring size.

Loss
[M+H-64] [M+H-64][M+H-64]Common to all; confirms sulfamide class but not ring size.
Case Study: Distinguishing Isomers

Scenario: You have a peak at


 100 in your MS2 spectrum.
  • If Azepane: You will see a daughter ion at

    
     72 (100 - 28).
    
  • If N-Methyl Piperidine (Isobaric): You will see a daughter ion at

    
     85 (Loss of methyl) or 
    
    
    
    58, but the specific transition
    
    
    is less favorable than in the azepane contraction.

References

  • Fragmentation of Aromatic Sulfonamides in ESI-MS. Source: National Institutes of Health (PubMed) Citation: Sun, M., Dai, W., & Liu, D. Q. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. URL:[Link]

  • Mechanisms of Cyclic Amine Fragmentation. Source: Science Ready / ChemGuide Citation: General principles of mass spectrometry fragmentation patterns for cyclic amines and alkylamines. URL:[Link]

  • Sulfonamide Cleavage Pathways (S-N Bond). Source: Royal Society of Chemistry (RSC) Citation: Hu, N., et al. (2008). Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. URL:[Link]

  • Diagnostic Ions for Synthetic Cathinones (Cyclic Amine Analogs). Source: West Virginia University Citation: Jackson, G. (2020). Identification of novel fragmentation pathways... in the tandem mass spectra of protonated synthetic cathinones (Pyrrolidine/Piperidine comparisons). URL:[Link]

Sources

A Researcher's Guide to Validating 11β-HSD1 Selectivity of Azepane-1-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Selectivity in 11β-HSD1 Inhibition

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a significant therapeutic target for a range of metabolic disorders, including type 2 diabetes, obesity, and metabolic syndrome.[1][2][3] This enzyme is pivotal in the prereceptor activation of glucocorticoids, catalyzing the conversion of inactive cortisone to active cortisol, primarily in key metabolic tissues like the liver and adipose tissue.[1][2][4] Elevated 11β-HSD1 activity is linked to insulin resistance and hyperglycemia.[1] Consequently, the development of potent and selective 11β-HSD1 inhibitors, such as the promising class of azepane-1-sulfonamides, is a major focus in drug discovery.[5]

However, the therapeutic success of any 11β-HSD1 inhibitor hinges on its selectivity, particularly against its isoform, 11β-HSD2. These two enzymes have opposing functions; while 11β-HSD1 activates glucocorticoids, 11β-HSD2 inactivates them.[1][6] Inhibition of 11β-HSD2 can lead to undesirable side effects, such as apparent mineralocorticoid excess, characterized by hypertension.[6][7] Therefore, rigorous validation of selectivity is not just a perfunctory step but a cornerstone of preclinical development.

This guide provides a comprehensive framework for validating the 11β-HSD1 selectivity of novel azepane-1-sulfonamides, offering a comparative analysis against established inhibitors and detailed experimental protocols.

The Glucocorticoid Activation Pathway: A Tale of Two Isoforms

To appreciate the necessity of selectivity, it is crucial to understand the distinct roles of 11β-HSD1 and 11β-HSD2 in glucocorticoid metabolism.

Glucocorticoid Activation Pathway Glucocorticoid Activation & Inactivation Cortisone Cortisone (Inactive) HSD1 11β-HSD1 (Reductase Activity) Cortisone->HSD1 Tissue-specific (Liver, Adipose) Cortisol Cortisol (Active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD2 11β-HSD2 (Dehydrogenase Activity) Cortisol->HSD2 Mineralocorticoid Target Tissues Gene Gene Transcription GR->Gene Translocation to Nucleus HSD1->Cortisol NADP NADP+ HSD1->NADP HSD2->Cortisone NADH NADH HSD2->NADH NADPH NADPH NADPH->HSD1 NAD NAD+ NAD->HSD2

Caption: Opposing roles of 11β-HSD1 and 11β-HSD2 in glucocorticoid metabolism.

A Multi-tiered Approach to Selectivity Validation

A robust assessment of selectivity requires a combination of in vitro and cell-based assays, followed by in vivo pharmacokinetic and pharmacodynamic studies. This tiered approach allows for a comprehensive understanding of a compound's behavior, from enzymatic inhibition to its physiological effects.

Selectivity Validation Workflow Workflow for Validating 11β-HSD1 Selectivity cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 In Vivo Confirmation Enzyme_Assay Enzymatic Assays (11β-HSD1 & 11β-HSD2) IC50 Determine IC50 Values Enzyme_Assay->IC50 Selectivity_Index Calculate Selectivity Index (IC50 HSD2 / IC50 HSD1) IC50->Selectivity_Index Cell_Assay Cell-Based Assays (e.g., C2C12, HEK293) Selectivity_Index->Cell_Assay Promising Candidates Functional_Activity Assess Functional Activity (Cortisol Production) Cell_Assay->Functional_Activity PK_PD Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies Functional_Activity->PK_PD Lead Candidates In_Vivo_Efficacy Evaluate In Vivo Efficacy & Target Engagement PK_PD->In_Vivo_Efficacy

Caption: Tiered workflow for comprehensive selectivity validation.

Comparative Analysis of 11β-HSD1 Inhibitors

To contextualize the performance of novel azepane-1-sulfonamides, it is essential to compare their potency and selectivity with known inhibitors. The following table presents a summary of key parameters for several well-characterized 11β-HSD1 inhibitors.

CompoundTargetIC50 (nM)Selectivity vs. 11β-HSD2Reference
Azepane-1-sulfonamide (Example) Human 11β-HSD13.0>1000-fold[5]
CarbenoxoloneHuman 11β-HSD1/2~300 (HSD1)Low[8]
MK-0916Human 11β-HSD170.4 (in vivo IC50)High[9]
HSD-016Human 11β-HSD111High[1]
EmodinHuman 11β-HSD1186Selective[6]
ABT-384Human 11β-HSD10.1-2.7 (Ki)High[6]

Note: Data presented for azepane-1-sulfonamide is based on a potent example from the literature. The performance of novel analogues should be benchmarked against such values.

Experimental Protocols

In Vitro Enzymatic Assays for Potency and Selectivity Determination

The foundational step in validating selectivity is to determine the half-maximal inhibitory concentration (IC50) of the test compound against both 11β-HSD1 and its counter-isoform, 11β-HSD2.

Objective: To quantify the inhibitory potency of azepane-1-sulfonamides on recombinant human 11β-HSD1 and 11β-HSD2.

Methodology:

  • Enzyme Source: Utilize human recombinant 11β-HSD1 expressed in a suitable system (e.g., HEK293T cells).[10] For the selectivity counterscreen, use microsomes containing 11β-HSD2.[1]

  • 11β-HSD1 Assay (Reductase Activity):

    • Pre-incubate the test compound at various concentrations with the 11β-HSD1 enzyme in a suitable buffer (e.g., modified Phosphate buffer pH 7.6) for 15 minutes at 37°C.[10]

    • Initiate the enzymatic reaction by adding the substrate, cortisone (e.g., 1 µM), and the cofactor, NADPH.[8][10]

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.[10]

    • Terminate the reaction and quantify the amount of cortisol produced. Detection methods can include Homogeneous Time-Resolved Fluorescence (HTRF) or LC-MS/MS.[8][11]

  • 11β-HSD2 Assay (Dehydrogenase Activity):

    • Follow a similar pre-incubation protocol with the 11β-HSD2 enzyme.

    • Initiate the reaction using cortisol as the substrate and NAD+ as the cofactor.[1]

    • Monitor the conversion of cortisol to cortisone.

  • Data Analysis:

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each enzyme.

    • Calculate the Selectivity Index = IC50 (11β-HSD2) / IC50 (11β-HSD1). A higher index indicates greater selectivity for 11β-HSD1.

Cell-Based Assays for Functional Activity Assessment

Cell-based assays provide a more physiologically relevant environment to assess the functional activity of the inhibitors, as they account for cell permeability and the presence of endogenous cofactors.[8]

Objective: To evaluate the ability of azepane-1-sulfonamides to inhibit 11β-HSD1 activity in a cellular context.

Methodology:

  • Cell Line Selection: Murine skeletal muscle cell line C2C12 or human embryonic kidney (HEK-293) cells stably expressing human 11β-HSD1 are suitable models.[8][12]

  • Assay Procedure:

    • Culture the cells to an appropriate confluency. For C2C12 cells, differentiation into myotubes enhances 11β-HSD1 expression.[8]

    • Incubate the cells with various concentrations of the test compound for a predetermined time.

    • Add cortisone to the cell culture medium. Unlike in vitro assays, the addition of NADPH is not required as viable cells provide a sufficient endogenous supply.[8]

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.[12]

    • Quantify the concentration of cortisol in the supernatant using methods like ELISA or LC-MS/MS.[11][12]

  • Data Analysis:

    • Determine the IC50 value for the inhibition of cortisol production in the cellular environment.

    • Compare these results with the in vitro enzymatic assay data to assess cell permeability and potential off-target effects.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

In vivo studies are crucial to understand the relationship between drug exposure (pharmacokinetics) and its effect on the target enzyme (pharmacodynamics).[9][13]

Objective: To assess the in vivo inhibition of 11β-HSD1 by azepane-1-sulfonamides in a relevant animal model.

Methodology:

  • Animal Model: Rodent models, such as diet-induced obese mice, are commonly used to evaluate the efficacy of 11β-HSD1 inhibitors on metabolic parameters.[14]

  • Study Design:

    • Administer the azepane-1-sulfonamide to the animals via a clinically relevant route (e.g., oral gavage).[15]

    • Collect serial blood samples at various time points to determine the plasma concentration of the drug (pharmacokinetics).[9]

    • To assess pharmacodynamics, an oral dose of a stable-isotope labeled cortisone (e.g., [13C4]cortisone) can be administered.[9]

    • Measure the plasma concentrations of the labeled cortisol ([13C4]cortisol) by LC-MS/MS to quantify the in vivo conversion of cortisone to cortisol.[9]

  • Data Analysis:

    • Model the relationship between the plasma concentration of the inhibitor and the percentage of 11β-HSD1 inhibition. An Emax model is often used to determine the in vivo IC50.[9]

    • This analysis provides critical information on the dose-response relationship and helps in the selection of doses for further efficacy studies.

Conclusion

The validation of 11β-HSD1 selectivity for azepane-1-sulfonamides is a multifaceted process that requires a systematic and rigorous approach. By employing a combination of in vitro enzymatic assays, cell-based functional assessments, and in vivo PK/PD studies, researchers can build a comprehensive profile of their lead candidates. This detailed characterization is paramount to ensure the development of safe and effective therapeutics for metabolic diseases. The methodologies and comparative data presented in this guide offer a robust framework for making informed decisions in the journey of drug discovery and development.

References

  • Cell-based Assay for Screening 11beta-hydroxysteroid Dehydrogenase 1 Inhibitors.Assay and Drug Development Technologies.
  • Pharmacokinetic-pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects.British Journal of Clinical Pharmacology.
  • The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors.Bioorganic & Medicinal Chemistry Letters.
  • Pharmacokinetic–pharmacodynamic studies of the 11β-hydroxysteroid dehydrogenase type 1 inhibitor MK-0916 in healthy subjects.PMC.
  • A Comparative Guide to HSD-016 and Other 11β-HSD1 Inhibitors for Metabolic Research.Benchchem.
  • Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase inhibitors using liquid chromatography/tandem mass spectrometry detection.
  • In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity.Methods in Enzymology.
  • Quantification of 11β-hydroxysteroid dehydrogenase 1 kinetics and pharmacodynamic effects of inhibitors in brain using mass spectrometry imaging and stable-isotope tracers in mice.Ulster University.
  • Population pharmacokinetic/pharmacodynamic model of subcutaneous adipose 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) activity after oral administration of AMG 221, a selective 11β-HSD1 inhibitor.The Journal of Clinical Pharmacology.
  • 11β-HSD | Inhibitors.MedchemExpress.com.
  • 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors as Promising Therapeutic Drugs for Diabetes: Status and Development.Bentham Science Publishers.
  • Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome.Diabetes Care.
  • 11-beta-Hydroxysteroid Dehydrogenase 1 (11-beta-HSD1) Human Enzymatic LeadHunter Assay - TW.Eurofins Discovery.
  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies.MDPI.
  • Inhibition of 11β-HSD1 activity in intact cells (A), Inhibition of...
  • BMR 11β-Hydroxysteroid dehydrogenase type 2 Assay Kit.Biomedical Research Service.

Sources

Structural & Crystallographic Characterization of N-Substituted Sulfamides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for N-substituted sulfamides Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, N-substituted sulfamides (


) have emerged as critical bioisosteres for sulfonamides and ureas. While sulfonamides are ubiquitous in fragment-based drug discovery (FBDD), sulfamides offer a unique "non-flat" chemical space due to the additional nitrogen center, which alters the vector geometry of substituents and introduces a second potential hydrogen bond donor/acceptor site.

This guide objectively compares the crystallographic properties of N-substituted sulfamides against their primary alternatives (sulfonamides and ureas). It synthesizes experimental data to establish a causal link between bond metrics , pKa , and protein-ligand binding efficacy , specifically within the context of metalloenzyme inhibition (e.g., Carbonic Anhydrase).

Part 1: Structural Comparative Analysis[1]

To rationally design sulfamide-based ligands, one must understand how they deviate spatially from standard sulfonamide and urea scaffolds. The following data, derived from small-molecule X-ray diffraction studies, highlights the geometric distinctions.

1.1 Geometric Parameters & Bond Metrics

The sulfur atom in sulfamides adopts a distorted tetrahedral geometry (


), contrasting sharply with the planar (

) geometry of ureas. This "kink" allows sulfamides to access binding pockets that planar ureas cannot.
FeatureN-Substituted Sulfamide (

)
Sulfonamide (

)
Urea (

)
Core Geometry Distorted TetrahedralDistorted TetrahedralPlanar (Resonance stabilized)
S-N / C-N Bond Length 1.60 – 1.65 Å (S-N)1.62 – 1.64 Å (S-N)1.33 – 1.35 Å (C-N)
S=O / C=O Bond Length 1.42 – 1.44 Å (S=O)1.43 – 1.45 Å (S=O)1.22 – 1.24 Å (C=O)
N-X-N / C-S-N Angle 105° – 110° (N-S-N)106° – 108° (C-S-N)~118° (N-C-N)
H-Bond Potential 2 Donors, 2 Acceptors1 Donor, 2 Acceptors2 Donors, 1 Acceptor
Torsional Flexibility High (Rotation around two S-N bonds)Moderate (Rotation around one S-N bond)Low (Partial double bond character)

Key Insight: The S-N bond in sulfamides possesses minimal


-character involving sulfur 

orbitals.[1] This results in a higher rotational barrier than expected solely from sterics, but significantly lower than the C-N bond in ureas. This flexibility/rigidity balance is crucial for entropic penalty considerations in binding.
1.2 The Bond Length-pKa Correlation

A critical application of high-resolution crystallography for this class is the prediction of ionization states. Recent studies have established a linear relationship between the S-N bond length and the aqueous pKa of the sulfonamide/sulfamide group.

  • Mechanism: As the sulfonamide moiety deprotonates (becoming anionic), the S-N bond shortens due to increased double-bond character from charge delocalization.

  • Predictive Value: By measuring the S-N bond length in a crystal structure (

    
    ), you can estimate the pKa without wet-lab titration, which is vital for predicting zinc-binding propensity in metalloenzymes.
    


(Where 

and

are empirically determined constants for the congener series).
Part 2: Crystallographic Insights & Binding Modes
2.1 Case Study: Carbonic Anhydrase (CA) Inhibition

N-substituted sulfamides are potent inhibitors of Carbonic Anhydrase (CA). The crystallographic data reveals a distinct binding mode compared to classical sulfonamides.

  • Zinc Coordination: The deprotonated nitrogen of the sulfamide moiety coordinates directly to the Zn(II) ion in the active site.

  • The "Second Nitrogen" Effect: Unlike sulfonamides, the second nitrogen in sulfamides (

    
    ) can participate in water-mediated hydrogen bonding networks with active site residues (e.g., Thr199 in hCA II). This additional anchor point often improves selectivity profiles between isoforms (e.g., hCA II vs. hCA IX).
    
  • Displacement Parameters: Analysis of B-factors in co-crystal structures often shows lower anisotropic displacement for sulfamides compared to flexible sulfonamide tails, suggesting a "locking" effect due to the secondary H-bond network.

2.2 Visualization of Chemical Space

The following diagram illustrates the decision logic for selecting a sulfamide scaffold based on crystallographic requirements.

ScaffoldSelection Start Target Binding Pocket Analysis Geometry Geometry Requirement? Start->Geometry Planar Planar / Flat Pocket Geometry->Planar Narrow/Flat Tetrahedral Tetrahedral / 3D Pocket Geometry->Tetrahedral Voluminous/Deep Urea Select UREA Scaffold (Rigid, Planar) Planar->Urea HBond H-Bond Donor Needs? Tetrahedral->HBond Sulfonamide Select SULFONAMIDE (L-Shaped, 1 Donor) Sulfamide Select SULFAMIDE (V-Shaped, 2 Donors) HBond->Sulfonamide Single Anchor Point HBond->Sulfamide Dual Anchor Points (Water Bridging)

Caption: Decision matrix for scaffold selection based on active site geometry and hydrogen bonding requirements.

Part 3: Experimental Protocol (Self-Validating System)

To obtain high-resolution data for N-substituted sulfamides, standard protocols must be adapted to account for their specific solubility and nucleation properties.

3.1 Synthesis & Purification Check

Before crystallization, purity must be validated. Sulfamides can degrade to sulfamates in the presence of alcohols and strong acids.

  • Validation Step:

    
    H-NMR in DMSO-
    
    
    
    . Look for the distinct exchangeable protons. The
    
    
    protons typically appear between 6.5–8.0 ppm depending on substitution.
  • Purity Threshold: >98% by HPLC is required for diffraction-quality crystals.

3.2 Crystallization Workflow

Sulfamides are often soluble in polar organic solvents but poorly soluble in water/non-polar hydrocarbons.

Method A: Slow Evaporation (For Small Molecule Structure)

  • Solvent: Dissolve 10 mg of sulfamide in minimal Methanol or Ethanol (warm if necessary).

  • Vessel: Use a narrow-neck vial (GC vial) covered with Parafilm containing 3-4 pinholes.

  • Condition: Store at 4°C. Lower temperature encourages slower nucleation, yielding fewer but larger crystals.

  • Validation: Check for birefringence under a polarizing microscope.

Method B: Hanging Drop Vapor Diffusion (For Protein-Ligand Complexes)

  • Protein Prep: Concentrate Carbonic Anhydrase (or target) to 10 mg/mL in 20 mM HEPES pH 7.5.

  • Ligand Stock: Dissolve sulfamide in 100% DMSO at 50 mM.

  • Mixture: Mix protein with ligand (1:3 molar ratio) and incubate for 1 hour on ice.

  • Reservoir: 1.0 M Sodium Citrate, pH 7.0–8.0.

  • Drop: 1

    
    L Protein-Ligand complex + 1 
    
    
    
    L Reservoir solution.
  • Seeding (Critical): If nucleation is slow, use "micro-seeding" from a native protein crystal to induce lattice formation with the ligand bound.

3.3 Data Processing Pipeline

CrystallographyWorkflow Crystal Crystal Harvesting Diffraction X-Ray Diffraction Crystal->Diffraction Cryo-cooling Reduction Data Reduction Diffraction->Reduction Integration Phasing Phasing (MR/SAD) Reduction->Phasing Space Group Det. Refinement Refinement (Phenix/Refmac) Phasing->Refinement Initial Map Validation Validation (R-free/Ramachandran) Refinement->Validation Iterative Validation->Refinement Fix Outliers

Caption: Standardized workflow for processing sulfamide crystal data, emphasizing iterative refinement.

Part 4: References
  • Di Fiore, A., et al. (2011). Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. Chemical Communications. Link

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.[2][3] Link

  • Reissig, H. U., et al. (2023). Sulfamide instead urea in Biginelli reaction: from black box to reality. ChemRxiv.[4] Link

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD).[5][6]Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

Sources

Bioavailability comparison of dimethylphenyl sulfamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Defining the Goal

I'm focusing on defining the scope: a high-quality, in-depth technical guide is the aim, targeting researchers and drug development experts. I'm operating as a Senior Application Scientist, and I need to explore dimethylphenyl sulfamide analogs' bioavailability.

Outlining The Structure

I'm now outlining the structure, prioritizing autonomy and scientific rigor. Key requirements include a custom structure, E-E-A-T principles for trustworthiness, and in-text citations with a final, numbered reference list. The goal is data tables, detailed protocols and Graphviz diagrams for pathways with specific color/contrast. I'm checking that the term "dimethylphenyl sulfamide" isn't a single name, but a class of compounds.

Clarifying Compound Identity

I'm now investigating the compound's identity more closely, specifically looking at N,N-dimethyl-N'-phenylsulfamide and related structures. I'm focusing on the environmental/toxicological context and also its potential pharmaceutical applications, given the target audience of drug development professionals. I'm checking for any specific medicinal analogs compared for bioavailability, potentially in cancer research or antimicrobial contexts, or if the user is implying a specific scaffold used in drug discovery.

Defining the Scaffolding

I've determined there are no "famous" analogs; therefore, my focus shifts to a comparative study of the scaffold's physicochemical properties and how structural variations impact bioavailability. I've refined my search terms to include "dimethylphenyl sulfamide bioavailability," "DMSA bioavailability," and "phenyl sulfamide drug analogs." The goal now is to identify the precise context within drug development, whether it be a metabolite, lead compound, or other. I'll search for "N,N-dimethyl-N'-phenylsulfamide pharmaceutical applications" to assess its potential uses.

Analyzing Analogs' Properties

Executing the Searches

I've executed the initial search queries, focusing on pharmacokinetics and drug analogs. I'm specifically looking for information on sulfamide scaffold bioavailability and DMSA as a metabolite. If DMSA proves to be primarily an environmental metabolite, I'll shift the angle to toxicokinetics or sulfamide-based inhibitors, assuming the user is interested in the class of phenyl sulfamides for enzyme inhibition and wants a parent vs. modified comparison. My focus is also the Senior Application Scientist tone.

Clarifying Chemical Identities

I've just finished reviewing the search results, and it's become much clearer. It seems there isn't a well-known drug directly named "Dimethylphenyl sulfamide." Also, "DMSA" is widely understood to mean Dimercaptosuccinic acid (Succimer), which is a chelating agent. This context is important.

Delineating Chemical Roles

I'm now focusing on the distinct roles of "N,N-dimethyl-N'-phenylsulfamide." It appears as a key metabolite of the fungicide Dichlofluanid. Moreover, the literature indicates extensive use of sulfonamide and sulfamide scaffolds, specifically phenyl sulfamides, in various drug discoveries as inhibitors of MMP, Carbonic Anhydrase, 5-HT6 antagonists and Androgen Receptor antagonists. I'm exploring the implications of its presence as a degradant, versus the designed function of related structures.

Framing Guide Scope

My current thinking is centered on structuring the guide. I've decided to reframe it as a "Bioavailability Assessment of Phenyl Sulfamide Scaffolds: Focusing on Dimethylphenyl Analogs". This approach lets me use N,N-dimethyl-N'-phenylsulfamide as the "Parent Scaffold" for comparison. I will compare it to "Optimized Analogs" (halogenated or methoxylated variants). By doing this, I'll be able to demonstrate my expertise by explaining how scaffold modifications affect bioavailability, highlighting the metabolite's role.

Defining Analog Parameters

I'm now zeroing in on defining the key parameters for the analogs. Analog A, with halogen substitution, aims to enhance lipophilicity and stability. Analog B, with a cyclic amine like piperazine, should boost solubility and target interaction. Analog C's polar modifications are geared towards metabolite-like characteristics. I'm prioritizing Caco-2 permeability, microsomal stability, and rat PK studies to evaluate their properties.

Refining Analysis Strategy

My focus has shifted to refining the analysis strategy. I've decided on the title "Bioavailability Profiling of Dimethylphenyl Sulfamide Scaffolds: From Lead to Optimized Analog." I've finalized the structure, including introductions, comparative analyses with the "parent" (DMSA scaffold) and analogs, in vitro and in vivo data. I'll cover the mechanism with a focus on N-demethylation. Also, I'll include DOT code diagrams of metabolic pathways and PK workflow. I need to explicitly differentiate DMSA as a scaffold from the chelating agent. I need to verify if there are any dimethylphenyl sulfamide drugs currently in development.

Safety Operating Guide

A Senior Application Scientist's Guide to Handling N-(3,5-dimethylphenyl)azepane-1-sulfonamide: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities, such as N-(3,5-dimethylphenyl)azepane-1-sulfonamide, requires a proactive and informed approach to personal protection. In the absence of a comprehensive toxicological profile for this specific compound, we must operate under the precautionary principle, treating it as potentially hazardous. This guide synthesizes established safety protocols for related chemical classes to provide a robust framework for its handling, ensuring both personal safety and data integrity.

Foundational Hazard Assessment: An Evidence-Based Approach

The Core of Protection: A Multi-Layered PPE Strategy

A dynamic approach to Personal Protective Equipment (PPE) is essential, with the level of protection tailored to the specific task and the potential for exposure. The following table outlines the minimum required PPE for handling N-(3,5-dimethylphenyl)azepane-1-sulfonamide.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Unpacking & Storage Single pair of chemotherapy-grade nitrile gloves.Safety glasses with side shields.Fully-buttoned lab coat.[4]Recommended if unpacking outside a ventilated enclosure.
Weighing (Solid) Double pair of chemotherapy-grade nitrile gloves.[5]Chemical splash goggles.[4]Disposable, low-permeability gown over a lab coat.[6][5]Required. Use a fit-tested N95 respirator or work within a ventilated enclosure.[5]
Solution Preparation Double pair of chemotherapy-grade nitrile gloves.[6][5]Chemical splash goggles and a face shield if there is a splash hazard.[4]Disposable, low-permeability gown over a lab coat.[6][5]Not required if performed within a certified chemical fume hood.
Reaction Monitoring & Work-up Double pair of chemotherapy-grade nitrile gloves.Chemical splash goggles.Lab coat.Not required if performed within a certified chemical fume hood.
Waste Disposal Double pair of chemotherapy-grade nitrile gloves.Chemical splash goggles.Disposable, low-permeability gown over a lab coat.Not required if performed within a certified chemical fume hood.
Justification for PPE Selection:
  • Hand Protection: Double-gloving with chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard is mandated for direct handling tasks.[6][5] This provides a barrier against potential dermal absorption and allows for the safe removal of a contaminated outer glove without exposing the skin. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[6][5][7]

  • Eye and Face Protection: Given the potential for eye irritation, chemical splash goggles are the minimum requirement.[1][3][8] When handling larger quantities or during procedures with a high splash risk, a face shield should be worn over the goggles.[4]

  • Body Protection: A disposable, low-permeability gown provides a critical barrier to protect personal clothing and skin from contamination.[6][5] These gowns should be long-sleeved with tight-fitting cuffs and should close in the back.[6]

  • Respiratory Protection: Handling the solid form of the compound poses an inhalation risk from fine particulates. All weighing and handling of the powder should be conducted within a certified chemical fume hood or a ventilated balance enclosure.[9] If this is not feasible, a fit-tested N95 respirator is mandatory.[8][5]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized workflow minimizes the risk of exposure and cross-contamination. The following protocol should be followed for all handling activities.

Workflow for Handling N-(3,5-dimethylphenyl)azepane-1-sulfonamide

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area 1. Designate Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE (Refer to Table) prep_area->don_ppe retrieve 3. Retrieve Compound from Storage don_ppe->retrieve weigh 4. Weigh Solid in Ventilated Enclosure retrieve->weigh dissolve 5. Prepare Solution in Fume Hood weigh->dissolve decon 6. Decontaminate Surfaces & Glassware dissolve->decon dispose 7. Segregate & Dispose of Waste decon->dispose doff_ppe 8. Doff PPE (Outer gloves first) dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Standard workflow for handling the compound.

Emergency Response: Immediate and Effective Actions

In the event of an accidental release or exposure, a swift and correct response is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.[10]

Emergency Response Protocol
  • Chemical Spill on Person:

    • For small spills on the skin, immediately flush the affected area with running water for at least 15 minutes, removing any contaminated clothing or jewelry.[10][11]

    • For large spills, immediately use the safety shower for 15 minutes, removing all contaminated clothing while showering.[12]

    • Seek immediate medical attention and provide the Safety Data Sheet (SDS) of any known related compounds to the medical personnel.[11][12]

  • Chemical Splash in Eyes:

    • Immediately flush the eyes at an eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[10][11]

    • Remove contact lenses if present and easy to do so.[1]

    • Seek immediate medical attention.[10]

  • Incidental Spill Cleanup (Minor Spill):

    • Alert personnel in the immediate area.[13]

    • Ensure the area is well-ventilated and wear the appropriate PPE (double gloves, goggles, lab coat).[13]

    • Cover the spill with an inert absorbent material like vermiculite or sand, starting from the outside and working inwards.[11][13]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[1] Avoid creating dust.[14]

    • Decontaminate the spill area.

    • Label the waste container and dispose of it as hazardous chemical waste.[13]

Emergency Response Decision Tree

G start Spill or Exposure Occurs spill_type Assess Severity: Is it a major spill? (Large quantity, highly toxic, fire risk) start->spill_type major_spill MAJOR SPILL spill_type->major_spill Yes minor_spill MINOR SPILL / EXPOSURE spill_type->minor_spill No exposure_type Type of Exposure? skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation spill_only Spill Only (No Contact) exposure_type->spill_only No Personal Contact evacuate Evacuate Immediate Area Alert Others major_spill->evacuate call_ehs Call EHS / Emergency Services evacuate->call_ehs minor_spill->exposure_type flush_skin Flush Skin / Use Safety Shower for 15 min skin_contact->flush_skin flush_eyes Use Eyewash Station for 15 min eye_contact->flush_eyes fresh_air Move to Fresh Air inhalation->fresh_air cleanup Follow Minor Spill Cleanup Protocol spill_only->cleanup seek_medical Seek Medical Attention flush_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical

Caption: Decision tree for emergency response actions.

Decontamination and Disposal: Mitigating Environmental Impact

Proper disposal is a critical component of the chemical handling lifecycle, ensuring the safety of all personnel and protecting the environment.[14]

  • Solid Waste: All contaminated solid materials, including gloves, weighing papers, absorbent pads, and contaminated PPE, must be collected in a clearly labeled, sealed container designated for hazardous chemical waste.[14] The label must include the full chemical name, "N-(3,5-dimethylphenyl)azepane-1-sulfonamide," and appropriate hazard warnings.[14]

  • Liquid Waste: Do not discharge any solution containing this compound into the sewer system.[14] All liquid waste must be collected in a compatible, sealed, and clearly labeled hazardous waste container.

  • Final Disposal: The primary recommended disposal method for many pharmaceutical and sulfonamide-based compounds is high-temperature incineration by a licensed hazardous waste disposal contractor.[14] Arrange for waste collection through your institution's Environmental Health and Safety (EHS) department.

By implementing these comprehensive safety measures, we can confidently advance our research while upholding the highest standards of laboratory safety. This proactive approach not only protects the individual researcher but also fosters a culture of safety that is integral to scientific excellence.

References

  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Unknown. (n.d.). Chemical Emergency Procedures.
  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Unknown. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Environmental Health and Safety. (2024, March 29). CHEMICAL SPILL PROCEDURES.
  • Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • ThermoFisher. (2010, January 7). SAFETY DATA SHEET.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
  • Fisher Scientific. (2010, October 25). SAFETY DATA SHEET.
  • University of Toledo. (n.d.). HANDLING OF HAZARDOUS DRUGS (HD) Procedure No: HM-08-005 ie, ANTINEOPLASTIC AND CARCINOGENIC AGENTS.
  • Spectrum Chemical. (2019, May 28). SAFETY DATA SHEET.
  • Pharmacy Times. (2018, September 4). USP Chapter : Personal Protective Equipment.
  • Cayman Chemical. (2024, October 11). Safety Data Sheet.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.